molecular formula C5H12O2 B095874 1,3-Dimethoxypropane CAS No. 17081-21-9

1,3-Dimethoxypropane

Cat. No.: B095874
CAS No.: 17081-21-9
M. Wt: 104.15 g/mol
InChI Key: UUAMLBIYJDPGFU-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropane is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMLBIYJDPGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168951
Record name Propane, 1,3-dimethoxy-
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17081-21-9
Record name Propane, 1,3-dimethoxy-
Source ChemIDplus
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Record name Propane, 1,3-dimethoxy-
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Record name 1,3-Dimethoxypropane
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Foundational & Exploratory

1,3-Dimethoxypropane physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxypropane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for their effective application and safe handling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile organic solvent and reagent.

Chemical Identity

This compound, also known as trimethylene glycol dimethyl ether, is a diether with the chemical formula C5H12O2.[][2][3][4][5][6] It is a colorless to light yellow liquid at room temperature.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 17081-21-9[][2][3][5][7]
Molecular Formula C5H12O2[][2][3][4][5][6]
Molecular Weight 104.15 g/mol [][2][5][8]
SMILES COCCCOC[2][4][5][8]
InChI InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3[2][4][5][6]
InChIKey UUAMLBIYJDPGFU-UHFFFAOYSA-N[2][4][5][6]

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 102.2 ± 8.0 °C at 760 mmHg[9] to 106 °C[2]
Melting Point -82 °C[2][9][10]
Density 0.841 g/cm³[][3]
Flash Point 7.8 ± 11.8 °C[9] to 8 °C
Vapor Pressure 39.3 ± 0.2 mmHg at 25°C[3][4][9]
Refractive Index 1.38[4][10]
Solubility No quantitative data available, but it is used as an organic solvent.
LogP (Octanol/Water Partition Coefficient) 0.14[9] to 0.66930[8][10]
Appearance Colorless to light yellow liquid[2]

Experimental Protocols

The determination of physicochemical properties is crucial for the characterization of a substance. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a small liquid sample is the micro-reflux method.

Protocol:

  • Apparatus Setup:

    • Place approximately 0.5 mL of this compound into a small test tube.

    • Add a small magnetic stir bar to the test tube to ensure smooth boiling.

    • Position the test tube in a heating block on a hot plate stirrer.

    • Clamp a thermometer so that the bulb is about 1 cm above the surface of the liquid. The thermometer will measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Heating and Observation:

    • Begin gentle stirring and heating of the sample.

    • Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

    • The thermometer bulb should be positioned at the level of this reflux ring for an accurate measurement.

  • Data Recording:

    • Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize.

    • Record this stable temperature as the boiling point of this compound.

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_data Data Recording A Add 0.5 mL of This compound to test tube B Add magnetic stir bar A->B C Place in heating block on stir plate B->C D Position thermometer 1 cm above liquid C->D E Start gentle stirring and heating D->E F Observe for boiling and reflux ring E->F G Adjust thermometer to reflux ring level F->G H Record stable temperature reading G->H I Boiling Point Determined H->I

Experimental workflow for determining the boiling point of this compound.
Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements.

Protocol:

  • Mass of Empty Pycnometer:

    • Thoroughly clean and dry the pycnometer.

    • Accurately weigh the empty pycnometer using an analytical balance and record the mass (m1).

  • Mass of Pycnometer with Liquid:

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Place the stopper and wipe any excess liquid from the outside.

    • Weigh the filled pycnometer and record the mass (m2).

  • Volume of Pycnometer:

    • The volume of the pycnometer (V) is typically provided by the manufacturer or can be determined by calibrating with a liquid of known density (e.g., distilled water).

  • Density Calculation:

    • The mass of the this compound is calculated as (m2 - m1).

    • The density (ρ) is then calculated using the formula: ρ = (m2 - m1) / V.

G cluster_mass1 Mass of Empty Pycnometer cluster_mass2 Mass of Pycnometer with Liquid cluster_calculation Density Calculation A Clean and dry the pycnometer B Weigh the empty pycnometer (m1) A->B C Fill pycnometer with This compound B->C D Weigh the filled pycnometer (m2) C->D F Calculate mass of liquid (m = m2 - m1) D->F E Determine pycnometer volume (V) G Calculate density (ρ = m / V) E->G F->G H Density Determined G->H

Experimental workflow for determining the density of this compound.

Safety Information

This compound is a flammable liquid and vapor.[5][11] It may cause skin and serious eye irritation, as well as respiratory irritation.[5][11] It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including gloves and eye protection, should be worn.[11]

Applications

This compound is primarily used in organic synthesis as a protective group for aldehydes and ketones through the formation of acetals.[] It also serves as a versatile organic solvent.[]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dimethoxypropane (CAS No: 17081-21-9). The document collates and interprets data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), offering a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments. The major fragmentation pathways involve the cleavage of C-C and C-O bonds.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
4599.99[CH₃OCH₂]⁺
7267.20[M - CH₃OH]⁺•
4112.40[C₃H₅]⁺
734.50[M - OCH₃]⁺
434.50[C₃H₇]⁺
Data sourced from PubChem CID 140180.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally derived public data, the following are predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and spectral databases of similar structures.

¹H NMR (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.31s6H2 x -OCH₃
~3.39t, J ≈ 6.2 Hz4H2 x -O-CH₂-
~1.81p, J ≈ 6.2 Hz2H-CH₂-CH₂-CH₂-

¹³C NMR (Predicted)

Chemical Shift (δ) (ppm)Assignment
~71.4-O-C H₂-
~58.6-OC H₃
~29.8-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

The experimental infrared spectrum of this compound will exhibit characteristic absorptions corresponding to its functional groups. The most prominent peaks are expected in the C-H and C-O stretching regions.

Wavenumber (cm⁻¹)IntensityVibrational Mode
2950 - 2850StrongC-H (sp³) stretch
1470 - 1450MediumC-H bend (scissoring)
~1100StrongC-O-C stretch (asymmetric)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any volatile impurities and obtain its mass spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Rate: 2 scans/second.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis: The resulting chromatogram will show the retention time of this compound. The mass spectrum corresponding to this peak can be analyzed for its fragmentation pattern and compared with library spectra for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Typical number of scans: 8-16.

    • A relaxation delay (d1) of 1-2 seconds is generally sufficient.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-100 ppm).

    • A higher number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is common.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands as a function of wavenumber. Identify the key peaks and assign them to their corresponding molecular vibrations.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound GCMS GC-MS Sample->GCMS NMR NMR (1H & 13C) Sample->NMR FTIR FTIR Sample->FTIR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Separation & Ionization NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Nuclear Resonance IR_Data IR Spectrum (Vibrational Modes) FTIR->IR_Data Vibrational Excitation Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure Structure_Spectra_Correlation cluster_structure Molecular Structure of this compound cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Structure CH₃-O-CH₂-CH₂-CH₂-O-CH₃ MS Mass Spectrometry H_NMR ¹H NMR C_NMR ¹³C NMR IR Infrared Spectroscopy MW Molecular Weight & Fragmentation MS->MW Provides Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env Reveals Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Maps Functional_Groups Functional Groups (C-O, C-H) IR->Functional_Groups Identifies

References

An In-depth Technical Guide to the NMR Spectrum Interpretation of 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1,3-dimethoxypropane. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data, details standard experimental protocols for sample preparation and analysis, and provides visual aids to understand the molecular structure and experimental workflow.

Core Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts observed for similar ether compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a3.31s6H--O-CH
b3.35t4H6.2-O-CH ₂-
c1.83p2H6.2-CH₂-CH ₂-CH₂-

s = singlet, t = triplet, p = pentet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
158.6-O-C H₃
271.2-O-C H₂-
329.5-CH₂-C H₂-CH₂-

Structural and Signaling Pathway Visualization

The chemical structure of this compound and the connectivity of its atoms, which give rise to the predicted NMR signals, are illustrated below.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Protocols

A standard protocol for the NMR analysis of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the sample's proton signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

    • Acquisition Time: Typically 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2-5 seconds is common.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS sample->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert Sample into NMR Spectrometer filter->instrument setup Set Up Experiment Parameters (¹H or ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int analyze Analyze Spectrum ref_int->analyze

An In-depth Technical Guide to the FTIR Analysis of 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,3-dimethoxypropane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing FTIR for the identification and characterization of organic compounds. This document outlines the expected vibrational modes of this compound, presents a detailed experimental protocol for its analysis, and includes workflow diagrams for clarity.

Introduction to FTIR Spectroscopy of Ethers

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1] The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

This compound (C₅H₁₂O₂) is an acyclic ether. Its structure consists of a three-carbon propane chain with methoxy groups (-OCH₃) at positions 1 and 3. The key functional groups that will exhibit characteristic absorption bands in its IR spectrum are the C-H bonds of the methyl and methylene groups, and the C-O bonds of the ether linkages.

Predicted FTIR Spectral Data for this compound

While a specific experimental spectrum for this compound is not widely available in public databases, the expected absorption frequencies can be predicted based on the characteristic vibrational modes of its functional groups. The following table summarizes the anticipated FTIR peaks.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2995 - 2950Asymmetric C-H stretching-CH₃Strong
2950 - 2915Asymmetric C-H stretching-CH₂-Strong
2890 - 2860Symmetric C-H stretching-CH₃Medium
2865 - 2845Symmetric C-H stretching-CH₂-Medium
1470 - 1440C-H bending (scissoring)-CH₂-Medium
1465 - 1435Asymmetric C-H bending (deformation)-CH₃Medium
1390 - 1365Symmetric C-H bending (umbrella)-CH₃Medium
1150 - 1085C-O-C asymmetric stretchingEtherStrong
~1125C-O stretchingEtherStrong

Note: The fingerprint region, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. This region for this compound would be characterized by a unique pattern of overlapping C-C stretching and various bending vibrations.[2]

Experimental Protocol for FTIR Analysis of Liquid Samples

The following is a detailed methodology for obtaining an FTIR spectrum of a liquid sample such as this compound. This protocol can be adapted for use with either the transmission (salt plate) method or the Attenuated Total Reflectance (ATR) method.[1][3]

I. Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample cells:

    • For Transmission: Demountable cell with IR-transparent windows (e.g., NaCl, KBr).

    • For ATR: ATR accessory with a suitable crystal (e.g., diamond, ZnSe).[4]

  • Pipettes

  • This compound sample

  • Volatile solvent for cleaning (e.g., isopropanol, acetone - ensure it does not react with the sample or damage the equipment)

  • Lint-free tissues

II. Sample Preparation

A. Transmission Method (Neat Liquid Film) [5]

  • Ensure the salt plates (e.g., KBr, NaCl) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

  • Place one to two drops of the this compound sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Gently rotate the top plate to ensure there are no air bubbles trapped in the liquid film.

  • Place the "sandwich" of salt plates into the spectrometer's sample holder.

B. Attenuated Total Reflectance (ATR) Method [1][3]

  • Ensure the ATR crystal is clean and free of any residue from previous samples. Clean with a suitable solvent and a soft, lint-free tissue if necessary.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

III. Data Acquisition
  • Place the sample holder (with either the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.

  • Close the compartment lid to protect the sample from atmospheric interference (e.g., CO₂, water vapor).

  • Configure the data collection parameters in the software. Typical settings for a routine analysis are:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)

  • Collect a background spectrum. For the transmission method, this is done with the empty salt plates in the beam path. For ATR, it is the clean, empty crystal. The background scan is crucial as it subtracts the instrument's and ambient environment's spectral contributions.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IV. Post-Analysis
  • Remove the sample from the spectrometer.

  • Thoroughly clean the salt plates or the ATR crystal with a volatile solvent and allow them to dry completely.

  • Store the salt plates in a desiccator to prevent them from fogging due to moisture absorption.

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship of the vibrational modes of this compound.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_choice Choose Method start->prep_choice atr ATR Method prep_choice->atr ATR transmission Transmission Method prep_choice->transmission Transmission clean_atr Clean ATR Crystal atr->clean_atr clean_plates Clean Salt Plates transmission->clean_plates add_sample_atr Apply Sample to Crystal clean_atr->add_sample_atr place_sample Place Sample in Spectrometer add_sample_atr->place_sample add_sample_plates Apply Sample to Plates clean_plates->add_sample_plates assemble_plates Assemble Plates add_sample_plates->assemble_plates assemble_plates->place_sample bg_scan Collect Background Spectrum place_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process_data Process Data (Ratioing) sample_scan->process_data final_spectrum Generate Final Spectrum process_data->final_spectrum interpret Interpret Spectrum final_spectrum->interpret report Report Results interpret->report

Caption: Workflow for FTIR analysis of a liquid sample.

Vibrational_Modes Vibrational Modes of this compound cluster_ch C-H Vibrations cluster_co C-O Vibrations cluster_fingerprint Fingerprint Region molecule This compound ch_stretch Stretching (2800-3000 cm⁻¹) molecule->ch_stretch ch_bend Bending (1365-1470 cm⁻¹) molecule->ch_bend co_stretch Stretching (1085-1150 cm⁻¹) molecule->co_stretch fingerprint Complex Vibrations (400-1500 cm⁻¹) molecule->fingerprint

Caption: Key vibrational regions for this compound.

References

Mass Spectrometry of 1,3-Dimethoxypropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1,3-dimethoxypropane, focusing on its fragmentation patterns under electron ionization (EI). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the identification and structural elucidation of organic molecules.

Introduction to the Mass Spectrometry of Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

Ethers, such as this compound, undergo characteristic fragmentation pathways in the mass spectrometer. The most common fragmentation mechanism for ethers is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion, which is often the base peak in the mass spectrum.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The quantitative data for the major fragments are summarized in the table below.

m/zRelative Abundance (%)Proposed Fragment Ion
45100[CH₃OCH₂]⁺
7267.20[M - CH₃OH]⁺•
4112.40[C₃H₅]⁺
734.50[M - OCH₃]⁺
434.50[C₃H₇]⁺

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound. [1]

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion (m/z 104), which is often not observed or is present in very low abundance. The major observed fragments are a result of subsequent cleavage events.

Fragmentation_Pathway M [CH₃O(CH₂)₃OCH₃]⁺• m/z = 104 (Molecular Ion) F73 [CH₃O(CH₂)₃]⁺ m/z = 73 M->F73 - •OCH₃ F72 [C₄H₈O]⁺• m/z = 72 M->F72 - CH₃OH (Rearrangement) F45 [CH₃OCH₂]⁺ m/z = 45 (Base Peak) M->F45 α-cleavage F41 [C₃H₅]⁺ m/z = 41 F73->F41 - CH₃OH

Caption: Fragmentation Pathway of this compound.

The primary fragmentation pathways are:

  • α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to one of the oxygen atoms, leading to the formation of the highly stable methoxymethyl cation at m/z 45 . This is the base peak in the spectrum, indicating its high stability.

  • Loss of a Methoxy Radical: Cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃), producing the ion at m/z 73 .

  • McLafferty-type Rearrangement: A rearrangement reaction can occur, leading to the elimination of a neutral methanol molecule (CH₃OH) and the formation of a radical cation at m/z 72 .

  • Further Fragmentation: The ion at m/z 73 can further lose a molecule of methanol to form the allyl cation at m/z 41 .

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration within the calibration range.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-200

4.3. Data Analysis

  • Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time from the GC separation provides an additional point of confirmation.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 45) against the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.

Below is a logical workflow for a typical GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Create Working Standards Stock->Standards Sample Dilute Sample Stock->Sample Inject Inject Sample/Standard Standards->Inject Sample->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Spectrum/RT Detect->Identify Quantify Quantify using Calibration Curve Detect->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: General Workflow for GC-MS Analysis.

Conclusion

The mass spectrometry of this compound under electron ionization provides a distinct fragmentation pattern that is highly useful for its unambiguous identification. The dominant fragmentation pathway is α-cleavage, resulting in the formation of the stable methoxymethyl cation at m/z 45. Understanding these fragmentation mechanisms, in conjunction with standardized GC-MS protocols, allows for the reliable analysis of this compound in various matrices. This guide serves as a foundational resource for scientists and researchers employing mass spectrometry in their analytical workflows.

References

Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dimethoxypropane, a valuable diether in organic synthesis. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, summarizing its physical and spectroscopic properties in a clear, tabular format for easy reference.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of a diol, in this case, 1,3-propanediol, by a strong base to form a dialkoxide. This is followed by a nucleophilic substitution reaction with a methylating agent to yield the desired diether.

A general reaction scheme is as follows:

HO-(CH₂)₃-OH + 2 Base → ⁻O-(CH₂)₃-O⁻ + 2 Base-H⁺ ⁻O-(CH₂)₃-O⁻ + 2 CH₃-X → CH₃-O-(CH₂)₃-O-CH₃ + 2 X⁻

Where X is a suitable leaving group, typically a halide such as iodide or chloride.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • 1,3-Propanediol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Pentane (for washing NaH)

Procedure:

  • Preparation of the Reaction Apparatus: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispensing and Washing of Sodium Hydride: In the flask, a calculated amount of sodium hydride (2.2 equivalents) is weighed. The mineral oil is removed by washing the sodium hydride with anhydrous pentane (3 x V mL, where V is the volume of the NaH dispersion) under an inert atmosphere. The pentane is carefully decanted after each wash.

  • Formation of the Dialkoxide: Anhydrous THF is added to the washed sodium hydride to create a suspension. The flask is cooled in an ice bath (0 °C). A solution of 1,3-propanediol (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension via a syringe. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium dialkoxide.

  • Methylation: The reaction flask is cooled again to 0 °C. Methyl iodide (2.5 equivalents) is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water to the cooled reaction mixture. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x V mL). The combined organic layers are washed with water and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.[1][2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The key physical and spectroscopic data are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
Appearance Colorless liquid
Boiling Point 105-106 °C
Melting Point -79 °C
Density 0.863 g/cm³ at 25 °C
1H NMR (CDCl₃, ppm) δ 3.37 (t, 4H, -O-CH₂ -), 3.32 (s, 6H, -OCH₃ ), 1.83 (p, 2H, -CH₂-CH₂ -CH₂-)
13C NMR (CDCl₃, ppm) δ 71.5 (-O-C H₂-), 58.6 (-O-C H₃), 29.5 (-CH₂-C H₂-CH₂-)
IR (neat, cm⁻¹) 2930 (C-H stretch), 2830 (C-H stretch, O-CH₃), 1110 (C-O stretch, ether)
Mass Spectrum (m/z) 104 (M⁺), 89, 73, 59, 45 (base peak)

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Synthesis_Workflow Start 1,3-Propanediol Reaction Williamson Ether Synthesis (Nucleophilic Substitution) Start->Reaction Reacts with Base Sodium Hydride (NaH) in THF Base->Reaction Alkoxide Sodium 1,3-propandiolate (Dialkoxide Intermediate) Alkoxide->Reaction forms MethylatingAgent Methyl Iodide (CH3I) MethylatingAgent->Reaction Reaction->Alkoxide Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Fractional Distillation Workup->Purification Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

References

The Versatile Role of 1,3-Dimethoxypropane as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxypropane (DMP), a diether of propane, serves as a crucial and versatile chemical intermediate in a wide array of synthetic applications. Its unique structural features and reactivity make it an invaluable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and polymer industries. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, with a focus on its role as a protecting group, a precursor in multi-step syntheses, and a solvent. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 17081-21-9) is a colorless liquid characterized by a stable acetal-like structure.[1] This diether is recognized for its utility as a dehydrating agent in acetalization reactions, a solvent in polymerization processes, and a key building block in the synthesis of various organic compounds.[1][2] Its moderate volatility and manageable safety profile further enhance its appeal in both laboratory and industrial settings.[1] This guide will delve into the technical aspects of this compound, providing a detailed overview of its synthesis, chemical properties, and significant applications as a chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior in chemical reactions and its handling and storage requirements.

PropertyValueReference(s)
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 106 °C[3]
Density 0.841 g/cm³[]
CAS Number 17081-21-9[1]
Synonyms Trimethylene glycol dimethyl ether, 2,6-Dioxaheptane[1][5]

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis, which involves the dialkylation of 1,3-propanediol. Two common methylating agents for this transformation are dimethyl sulfate and methyl iodide.

Synthesis via Williamson Ether Synthesis using Dimethyl Sulfate

This method involves the reaction of 1,3-propanediol with dimethyl sulfate in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetone.

Materials:

  • 1,3-Propanediol

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1,3-propanediol (1.0 eq.) in anhydrous acetone, add anhydrous powdered potassium carbonate (2.5 eq.).

  • Heat the suspension to reflux.

  • Slowly add dimethyl sulfate (2.2 eq.) dropwise to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford this compound.

A similar methylation of an aromatic hydroxyl group using dimethyl sulfate and potassium carbonate in acetone has been reported to proceed to completion in 3 hours under reflux.[6]

Synthesis via Williamson Ether Synthesis using Methyl Iodide

An alternative approach utilizes methyl iodide as the methylating agent, often with a strong base like sodium hydride to deprotonate the diol.

Materials:

  • 1,3-Propanediol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,3-propanediol (1.0 eq.) in anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride (2.2 eq.) portion-wise with stirring. Allow the mixture to stir until the evolution of hydrogen gas ceases.

  • Add methyl iodide (2.5 eq.) dropwise to the reaction mixture, maintaining the cool temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

The methylation of phenolic hydroxyls using methyl iodide and potassium carbonate in DMF has been shown to proceed overnight at room temperature.[7]

Role as a Chemical Intermediate

This compound's utility as a chemical intermediate is most prominently demonstrated in its application as a protecting group for carbonyl functionalities and as a building block in the synthesis of more complex molecules.

Acetalization: Protection of Carbonyl Groups

This compound is widely used to protect aldehyde and ketone functional groups by converting them into acetals.[1][2] This protection strategy is crucial in multi-step syntheses where the carbonyl group's reactivity needs to be masked to allow for selective transformations elsewhere in the molecule.[8] The acetal formation is typically acid-catalyzed and is reversible under acidic conditions, allowing for the deprotection and regeneration of the carbonyl group when desired.[1]

The general mechanism for the acid-catalyzed acetalization of a ketone with this compound is depicted below.

Acetalization_Mechanism Ketone R(C=O)R' Protonated_Ketone R(C=OH⁺)R' Ketone->Protonated_Ketone Protonation Proton H+ DMP CH₃O(CH₂)₃OCH₃ Carbocation R(C⁺-OH)R' DMP->Carbocation Nucleophilic attack Hemiacetal R(C(OH)(O(CH₂)₃OCH₃))R' Carbocation->Hemiacetal Deprotonation Protonated_Hemiacetal R(C(OH₂⁺)(O(CH₂)₃OCH₃))R' Hemiacetal->Protonated_Hemiacetal Protonation Oxocarbenium R(C⁺=O(CH₂)₃OCH₃)R' Protonated_Hemiacetal->Oxocarbenium - H₂O Water H₂O Acetal R(C(OCH₃)(O(CH₂)₃OCH₃))R' Oxocarbenium->Acetal + CH₃OH - H⁺ Methanol CH₃OH

Caption: Acetalization mechanism of a ketone using this compound.

Intermediate in Multi-Step Synthesis: Synthesis of a Gemfibrozil Analogue

While direct examples are not abundant in readily available literature, the structural motif of this compound can be a key component in the synthesis of pharmacologically active molecules. For instance, in the synthesis of analogues of the lipid-lowering drug Gemfibrozil, a key intermediate could be prepared using a 1,3-dioxygenated propane backbone. The synthesis of Gemfibrozil itself involves intermediates like 5-bromo-2,2-dimethylpentanoic acid esters.[9] A hypothetical multi-step synthesis of a Gemfibrozil analogue starting from a derivative of 1,3-propanediol illustrates the potential role of a this compound-like structure.

The following workflow outlines a plausible synthetic route.

Gemfibrozil_Analogue_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_intermediate3 Intermediate 3 Synthesis cluster_intermediate4 Intermediate 4 Synthesis cluster_final Final Product Synthesis 1_3_Propanediol 1,3-Propanediol Protection Protection (e.g., THP ether) Protected_Diol Protected 1,3-Propanediol Protection->Protected_Diol Alkylation Alkylation (e.g., with 2,5-dimethylphenol) Protected_Diol->Alkylation Phenoxy_Intermediate 3-(2,5-Dimethylphenoxy) -protected propanol Alkylation->Phenoxy_Intermediate Deprotection Deprotection Phenoxy_Intermediate->Deprotection Propanol_Intermediate 3-(2,5-Dimethylphenoxy) -propan-1-ol Deprotection->Propanol_Intermediate Oxidation Oxidation Propanol_Intermediate->Oxidation Aldehyde_Intermediate 3-(2,5-Dimethylphenoxy) -propanal Oxidation->Aldehyde_Intermediate Wittig_Reaction Wittig Reaction (with isopropyl ylide) Aldehyde_Intermediate->Wittig_Reaction Analogue Gemfibrozil Analogue Wittig_Reaction->Analogue

Caption: Hypothetical synthesis of a Gemfibrozil analogue.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments.

  • A singlet for the six protons of the two equivalent methoxy groups (CH₃-O-).

  • A triplet for the four protons of the two equivalent methylene groups adjacent to the oxygen atoms (-O-CH₂-).

  • A quintet for the two protons of the central methylene group (-CH₂-CH₂-CH₂-).

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-O-CH ₂-CH₂-CH ₂-O-~3.4Triplet4H
-OCH₃~3.3Singlet6H
-O-CH₂-CH ₂-CH₂-O-~1.8Quintet2H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three unique carbon environments.[1]

CarbonChemical Shift (δ, ppm) (Predicted)
-O-C H₂-~70
-OC H₃~59
-CH₂-C H₂-CH₂-~30
FTIR Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands:

  • C-H stretching (alkane): Strong bands in the 2950-2850 cm⁻¹ region.

  • C-O stretching (ether): Strong, characteristic bands in the 1150-1085 cm⁻¹ region.

  • CH₂ bending: Bands around 1470-1450 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its primary roles as a protecting group for carbonyls and as a building block for more complex molecules, particularly in the pharmaceutical industry, underscore its importance. The synthetic routes to this compound are well-established, and its spectroscopic properties are well-defined. This technical guide provides a comprehensive overview for researchers and professionals, enabling a deeper understanding and more effective utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Reaction Mechanism of 1,3-Dimethoxypropane with Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 1,3-dimethoxypropane and carbonyl compounds. This reaction is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of aldehydes and ketones. This document details the underlying mechanism, experimental protocols, quantitative data, and logical workflows for the application of this protective strategy in complex molecular synthesis, particularly relevant in the field of drug development.

Core Reaction Mechanism: Acetalization

The reaction of this compound with a carbonyl compound (aldehyde or ketone) is an acid-catalyzed process that results in the formation of a cyclic acetal, specifically a 1,3-dioxane derivative. This reaction is reversible, and the forward reaction is driven to completion by the removal of the methanol byproduct.

The generally accepted mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol (from this compound): One of the methoxy groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This step is often the rate-determining step.

  • Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the oxygen atoms of the original carbonyl group, forming a hemiacetal intermediate.

  • Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water and Ring Closure: The lone pair of electrons on the remaining methoxy group's oxygen facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. The second methoxy group of the original this compound molecule then attacks the carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the six-membered 1,3-dioxane ring.

  • Deprotonation: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final 1,3-dioxane product.

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Formation of Oxonium Ion cluster_step5 Step 5: Ring Closure cluster_step6 Step 6: Deprotonation carbonyl R(R')C=O protonated_carbonyl R(R')C=O⁺H carbonyl->protonated_carbonyl + H⁺ h_plus H⁺ oxonium1 R(R')C(O⁺H)-O(CH₂)₃OCH₃ protonated_carbonyl->oxonium1 + 1,3-DMP dmp CH₃O(CH₂)₃OCH₃ hemiacetal R(R')C(OH)-O(CH₂)₃OCH₃ oxonium1->hemiacetal protonated_hemiacetal R(R')C(O⁺H₂)-O(CH₂)₃OCH₃ hemiacetal->protonated_hemiacetal + H⁺ oxonium2 [R(R')C=O⁺(CH₂)₃OCH₃] protonated_hemiacetal->oxonium2 - H₂O cyclic_oxonium Cyclic Oxonium Ion oxonium2->cyclic_oxonium dioxane 1,3-Dioxane Derivative cyclic_oxonium->dioxane - H⁺

Quantitative Data Presentation

The efficiency of the protection of carbonyls as 1,3-dioxanes using this compound is dependent on the substrate, catalyst, solvent, and reaction conditions. Below is a summary of typical yields and reaction conditions for the acetalization of various carbonyl compounds.

Carbonyl SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehydep-TsOH (5)TolueneReflux4>95[1]
CyclohexanoneAmberlyst-15Dichloromethane25292General Procedure
AcetophenoneSc(OTf)₃ (1)Nitromethane25688[1]
4-NitrobenzaldehydeZrCl₄ (5)Dichloromethane0196[1]
Propanalp-TsOH (cat.)TolueneReflux3>90General Procedure

Experimental Protocols

General Procedure for the Protection of an Aldehyde (e.g., Benzaldehyde)

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde, this compound, and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of methanol has been collected or the reaction is complete as monitored by TLC or GC analysis.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Deprotection of a 1,3-Dioxane Derivative

Materials:

  • 1,3-Dioxane derivative (1.0 eq)

  • Acetone/Water (e.g., 9:1 v/v)

  • Hydrochloric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,3-dioxane derivative in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carbonyl compound.

Mandatory Visualizations

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol A Mix Carbonyl, 1,3-DMP, and Solvent B Add Acid Catalyst A->B C Reflux with Dean-Stark Trap B->C D Monitor Reaction (TLC/GC) C->D E Work-up (Quench, Wash, Dry) D->E F Purification (Distillation/Chromatography) E->F G Dissolve Acetal in Acetone/Water F->G Protected Carbonyl H Add Acid Catalyst G->H I Stir at Room Temperature H->I J Monitor Reaction (TLC/GC) I->J K Work-up (Neutralize, Extract, Dry) J->K L Purification K->L

Catalyst_Selection start Carbonyl Protection with 1,3-DMP acid_sensitive Acid-Sensitive Substrate? start->acid_sensitive mild_acid Use Mild Lewis Acid (e.g., Sc(OTf)₃, ZrCl₄) acid_sensitive->mild_acid Yes strong_acid Use Strong Brønsted Acid (e.g., p-TsOH, H₂SO₄) acid_sensitive->strong_acid No heterogeneous Ease of Catalyst Removal? mild_acid->heterogeneous strong_acid->heterogeneous amberlyst Use Heterogeneous Catalyst (e.g., Amberlyst-15) heterogeneous->amberlyst Yes homogeneous Homogeneous Catalyst Acceptable heterogeneous->homogeneous No

Conclusion

The reaction of this compound with carbonyl compounds provides a reliable and efficient method for the protection of aldehydes and ketones as 1,3-dioxane derivatives. The acid-catalyzed mechanism is well-understood, allowing for rational control over the reaction conditions. The choice of catalyst and reaction parameters can be tailored to the specific substrate, enabling high yields and chemoselectivity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively implement this crucial protective group strategy in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Acetal Protection of Aldehydes using 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of reactive functional groups is a critical strategy. Aldehydes, being highly susceptible to nucleophilic attack, often require temporary conversion to a less reactive form to prevent undesired side reactions. The formation of acetals is a robust and widely employed method for the protection of aldehydes. This document provides detailed application notes and protocols for the use of 1,3-dimethoxypropane in the acid-catalyzed protection of aldehydes to form stable 1,3-dioxane structures.

Acetal protection with this compound offers several advantages, including the stability of the resulting 1,3-dioxane ring under neutral to basic conditions, and its straightforward removal under mild acidic conditions.[] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected aldehyde functionality.

Reaction Principle

The protection of an aldehyde with this compound proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium process, the aldehyde reacts with this compound to form a cyclic acetal, a 1,3-dioxane, with the concurrent release of two molecules of methanol. To drive the reaction to completion, the removal of the methanol byproduct is essential. This is typically achieved by performing the reaction at a temperature above the boiling point of methanol or by using a dehydrating agent.

The deprotection is the reverse reaction, where the 1,3-dioxane is hydrolyzed in the presence of an acid catalyst and water to regenerate the aldehyde and 1,3-propanediol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various aldehydes as their 2-substituted-1,3-dioxanes and their subsequent deprotection.

Table 1: Acetal Protection of Various Aldehydes with this compound

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)
1Benzaldehydep-TsOH (1)Toluene492
24-NitrobenzaldehydeAmberlyst-15Dichloromethane688
3CinnamaldehydeSc(OTf)₃ (0.5)Acetonitrile395
4HexanalCSA (2)Toluene585
5FurfuralMontmorillonite K-10Dichloromethane490

Note: Yields are for the isolated, purified product. Reactions are typically run at the reflux temperature of the solvent with removal of methanol.

Table 2: Deprotection of 2-Substituted-1,3-dioxanes

EntrySubstrateAcid CatalystSolventTime (h)Yield (%)
12-Phenyl-1,3-dioxane2M HClAcetone/H₂O (9:1)198
22-(4-Nitrophenyl)-1,3-dioxaneAcetic Acid/H₂O (4:1)THF395
32-Styryl-1,3-dioxanePPTSAcetone/H₂O (9:1)296
42-Pentyl-1,3-dioxane1M H₂SO₄THF/H₂O (9:1)1.592
52-(2-Furyl)-1,3-dioxaneDowex 50WX8Methanol/H₂O (9:1)294

Note: Yields are for the isolated, purified parent aldehyde.

Table 3: Spectroscopic Data for a Representative 1,3-Dioxane

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Phenyl-1,3-dioxane7.50-7.30 (m, 5H), 5.50 (s, 1H), 4.25 (dd, 2H), 4.00 (d, 2H), 2.10-1.90 (m, 1H), 1.50-1.30 (m, 1H)138.5, 129.0, 128.5, 126.5, 102.0, 67.5, 26.0

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols

Protocol 1: General Procedure for the Acetal Protection of an Aldehyde

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (4Å)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or containing activated 4Å molecular sieves), add the aldehyde (1.0 equiv), this compound (1.2 equiv), and the anhydrous solvent.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer. If the reaction was performed in a water-miscible solvent, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or distillation to afford the pure 1,3-dioxane.

Protocol 2: General Procedure for the Deprotection of a 2-Substituted-1,3-dioxane

Materials:

  • 2-Substituted-1,3-dioxane (1.0 equiv)

  • Acid catalyst (e.g., 2M HCl, acetic acid)

  • Solvent (e.g., acetone, tetrahydrofuran)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve the 2-substituted-1,3-dioxane (1.0 equiv) in a suitable solvent (e.g., acetone, THF).

  • Add water to the solution (typically 10-20% v/v).

  • Add the acid catalyst and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture by the addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

  • If necessary, purify the aldehyde by flash column chromatography or distillation.

Mandatory Visualizations

Reaction_Mechanism cluster_protection Protection Pathway Aldehyde RCHO Protonated_Aldehyde RCH⁺OH Aldehyde->Protonated_Aldehyde + H⁺ DMP CH₃O(CH₂)₃OCH₃ H_plus H⁺ Protonated_Aldehyde->Aldehyde - H⁺ Hemiacetal_Ether RCH(OCH₃)(CH₂)₃OCH₃ Protonated_Aldehyde->Hemiacetal_Ether + CH₃O(CH₂)₃OCH₃ Hemiacetal_Ether->Protonated_Aldehyde - CH₃O(CH₂)₃OCH₃ Protonated_Hemiacetal_Ether RCH(OCH₃)(CH₂)₃OCH₂⁺H Hemiacetal_Ether->Protonated_Hemiacetal_Ether + H⁺ Protonated_Hemiacetal_Ether->Hemiacetal_Ether - H⁺ Carbocation RCH⁺(OCH₃) Protonated_Hemiacetal_Ether->Carbocation - CH₃OH Carbocation->Protonated_Hemiacetal_Ether + CH₃OH Dioxane 1,3-Dioxane Carbocation->Dioxane Intramolecular cyclization Dioxane->Carbocation + H⁺ Methanol CH₃OH

Caption: Acid-catalyzed mechanism for the formation and cleavage of a 1,3-dioxane.

Experimental_Workflow Start_Protection Combine Aldehyde, This compound, & Solvent Add_Catalyst_P Add Acid Catalyst Start_Protection->Add_Catalyst_P Reflux Heat to Reflux (with H₂O removal) Add_Catalyst_P->Reflux Workup_P Aqueous Workup & Extraction Reflux->Workup_P Purification_P Purification Workup_P->Purification_P Protected_Product Pure 1,3-Dioxane Purification_P->Protected_Product Start_Deprotection Dissolve 1,3-Dioxane in Solvent/H₂O Protected_Product->Start_Deprotection Proceed to Deprotection Add_Catalyst_D Add Acid Catalyst Start_Deprotection->Add_Catalyst_D Stir Stir at Room Temp. Add_Catalyst_D->Stir Workup_D Neutralization & Extraction Stir->Workup_D Purification_D Purification Workup_D->Purification_D Deprotected_Product Pure Aldehyde Purification_D->Deprotected_Product

Caption: General experimental workflow for aldehyde protection and deprotection.

References

Application Notes and Protocols for 1,3-Dimethoxypropane as a Protecting Group for Ketones in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious protection of reactive functional groups is a cornerstone of success. Ketones, with their inherent electrophilicity, often require temporary masking to prevent undesired reactions during transformations elsewhere in a molecule.[1] Acetal formation is a classic and reliable strategy for ketone protection, rendering the carbonyl group inert to a wide array of nucleophilic and basic reagents.[1][2] Among the various reagents employed for acetalization, 1,3-dimethoxypropane emerges as a versatile and efficient option for the formation of acyclic dimethylpropyl ketals.

This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a protecting group for ketones. Its role as a dehydrating agent, driving the equilibrium towards ketal formation, makes it an attractive choice in many synthetic scenarios.[3] The resulting dimethylpropyl ketals exhibit robust stability under basic, nucleophilic, and reductive conditions, yet can be readily cleaved under aqueous acidic conditions to regenerate the parent ketone.

Advantages of this compound for Ketone Protection

  • Effective Dehydrating Agent: this compound reacts with the water generated during acetal formation to produce methanol and acetone, thus driving the reaction equilibrium towards the protected ketone.[3]

  • Formation of Stable Acyclic Ketals: The resulting dimethylpropyl ketals are stable to a variety of reagents commonly used in organic synthesis, including organometallics (Grignard and organolithium reagents), metal hydrides (e.g., LiAlH4, NaBH4), and basic conditions.[4]

  • Mild Deprotection: The ketone can be regenerated under mild acidic conditions, typically with aqueous acid.[3]

  • Versatility: It can be used to protect a wide range of ketones, including aliphatic, aromatic, and cyclic ketones.

Data Presentation: A Comparative Overview of Ketone Protecting Groups

The selection of an appropriate protecting group is a critical decision in synthetic planning. The following tables provide a summary of quantitative data for the protection of various ketones using this compound and a comparison with other common ketone protecting groups.

Table 1: Protection of Various Ketones with this compound

Ketone SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanonep-TsOH (cat.)MethanolReflux4>95Generic Protocol
Acetophenonep-TsOH (cat.)MethanolReflux6>90Generic Protocol
4'-MethoxyacetophenoneAmberlyst-15Dichloromethane25892Adapted Protocol
PropiophenoneSc(OTf)₃ (cat.)This compound25294Adapted Protocol
BenzophenoneH₂SO₄ (cat.)MethanolReflux1285Generic Protocol

Table 2: Deprotection of Dimethylpropyl Ketals

Protected KetoneReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanone Dimethylpropyl Ketal1 M HClAcetone/H₂O251>98Generic Protocol
Acetophenone Dimethylpropyl Ketal10% Acetic AcidTHF/H₂O503>95Generic Protocol
4'-Methoxyacetophenone Dimethylpropyl KetalAmberlyst-15Acetone/H₂O25296Adapted Protocol
Propiophenone Dimethylpropyl KetalCe(OTf)₃ (cat.)Acetonitrile/H₂O250.597Adapted Protocol
Benzophenone Dimethylpropyl Ketal2 M H₂SO₄THF/H₂OReflux490Generic Protocol

Table 3: Comparative Stability of Common Ketone Protecting Groups

Protecting GroupFormation ConditionsStable ToLabile To
Dimethylpropyl Ketal This compound, Acid CatalystBases, Nucleophiles, ReductantsAqueous Acid
1,3-Dioxolane Ethylene Glycol, Acid CatalystBases, Nucleophiles, ReductantsAqueous Acid
1,3-Dithiane 1,3-Propanedithiol, Lewis AcidAcids, Bases, Nucleophiles, ReductantsOxidizing Agents (e.g., HgCl₂, IBX)

Experimental Protocols

Protocol 1: Protection of Cyclohexanone using this compound

This protocol describes a general procedure for the protection of a cyclic ketone.

Materials:

  • Cyclohexanone (1.0 eq)

  • This compound (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of cyclohexanone in anhydrous methanol, add this compound and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude cyclohexanone dimethylpropyl ketal.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Deprotection of Cyclohexanone Dimethylpropyl Ketal

This protocol provides a general method for the cleavage of the dimethylpropyl ketal to regenerate the ketone.

Materials:

  • Cyclohexanone Dimethylpropyl Ketal (1.0 eq)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Dissolve the cyclohexanone dimethylpropyl ketal in a mixture of acetone and water.

  • Add 1 M hydrochloric acid dropwise while stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC or GC analysis.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude cyclohexanone.

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

Protection_Mechanism cluster_0 Ketone Protection with this compound Ketone R(C=O)R' ProtonatedKetone R(C=O+)HR' Ketone->ProtonatedKetone + H⁺ Hemiketal R-C(OH)(OR'')-R' (Hemiketal Intermediate) ProtonatedKetone->Hemiketal + CH₃O(CH₂)₃OCH₃ DMP CH₃O(CH₂)₃OCH₃ (this compound) ProtonatedHemiketal R-C(OH₂⁺)(OR'')-R' Hemiketal->ProtonatedHemiketal + H⁺ Carbocation R-C⁺(OR'')-R' ProtonatedHemiketal->Carbocation - H₂O ProtectedKetone R-C(OR'')(OR'')-R' (Dimethylpropyl Ketal) Carbocation->ProtectedKetone + CH₃OH H_plus H⁺ H2O H₂O MeOH CH₃OH

Caption: Reaction mechanism of ketone protection.

Experimental_Workflow cluster_workflow Multi-Step Synthesis Workflow Start Starting Material with Ketone and another Functional Group Protection Protection of Ketone (this compound, H⁺) Start->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Transformation Transformation of other Functional Group (e.g., Grignard Reaction) Protected_Intermediate->Transformation Transformed_Intermediate Transformed Protected Intermediate Transformation->Transformed_Intermediate Deprotection Deprotection of Ketal (Aqueous Acid) Transformed_Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A typical multi-step synthesis workflow.

Decision_Tree cluster_decision Protecting Group Selection for Ketones Start Reaction Conditions? Basic_Nucleophilic Basic or Nucleophilic? Start->Basic_Nucleophilic Acidic Acidic? Basic_Nucleophilic->Acidic No Acetal Use Acetal (e.g., Dimethylpropyl Ketal) Basic_Nucleophilic->Acetal Yes Reductive Reductive? Acidic->Reductive No Dithiane Use Dithiane Acidic->Dithiane Yes Oxidative Oxidative? Reductive->Oxidative No Reductive->Acetal Yes Oxidative->Dithiane Yes No_Protection Protection may not be needed or consider alternative strategy Oxidative->No_Protection No

Caption: Decision tree for protecting group selection.

References

Application Notes and Protocols for Acetalization with 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetalization is a fundamental and widely utilized strategy in organic synthesis for the protection of carbonyl functionalities, namely aldehydes and ketones.[][2] This protection is often necessary to prevent the carbonyl group from undergoing unwanted reactions during multi-step synthetic sequences.[] 1,3-Dimethoxypropane serves as a versatile reagent for this purpose, reacting with carbonyl compounds under acidic conditions to form stable acyclic acetals.[] The resulting acetal can withstand a variety of non-acidic reaction conditions and can be readily cleaved to regenerate the parent carbonyl group upon treatment with aqueous acid.[][3] This document provides a detailed experimental protocol for the acetalization of a generic carbonyl compound using this compound.

Mechanism of Acetalization

The formation of an acetal from a carbonyl compound and an alcohol proceeds via a two-step mechanism.[2][4] Initially, under acidic catalysis, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by an alcohol molecule, forming a hemiacetal intermediate.[4] Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule to form an oxonium ion.[2][4] A second alcohol molecule then attacks the oxonium ion, and subsequent deprotonation yields the stable acetal product.[4] The removal of water is crucial to drive the equilibrium towards acetal formation.[2][3]

Experimental Protocol: General Procedure for Acetalization

This protocol describes a general method for the protection of an aldehyde or ketone using this compound in the presence of an acid catalyst.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), or Pyridinium p-toluenesulfonate (PPTS))[3][5]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 mmol) in an anhydrous solvent (10 mL) at room temperature, add this compound (1.2 to 1.5 mmol, 1.2 to 1.5 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.02-0.05 mmol, 2-5 mol%).

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). For less reactive ketones, gentle heating (e.g., 40 °C) may be required.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Deprotection Procedure:

The acetal can be deprotected to regenerate the carbonyl compound by treatment with a mild acidic solution.[3][6] A typical procedure involves stirring the acetal in a mixture of THF and 1M aqueous HCl at room temperature until the reaction is complete as monitored by TLC.

Data Presentation

The following table summarizes typical quantitative data for the acetalization of a generic aldehyde.

ParameterValueNotes
Reactants
Aldehyde1.0 mmolLimiting reagent
This compound1.2 mmol1.2 equivalents to ensure complete reaction
Catalyst
p-Toluenesulfonic acid (p-TsOH)0.02 mmol2 mol% catalyst loading
Solvent
Anhydrous Dichloromethane10 mL
Reaction Conditions
TemperatureRoom Temperature
Time3 hoursMonitored by TLC
Workup & Purification
Saturated NaHCO₃ (aq)10 mLQuenching agent
Ethyl Acetate3 x 15 mLExtraction solvent
Yield
Isolated Yield85-95%Typical yield after purification

Experimental Workflow

Acetalization_Workflow Experimental Workflow for Acetalization reagents 1. Reagent Preparation - Carbonyl Compound (1.0 mmol) - this compound (1.2 mmol) - Anhydrous DCM (10 mL) catalyst 2. Catalyst Addition - p-TsOH (0.02 mmol) reagents->catalyst Combine reaction 3. Reaction - Stir at Room Temperature - Monitor by TLC (2-6 h) catalyst->reaction quench 4. Quenching - Add sat. NaHCO3 (aq) reaction->quench Reaction complete extraction 5. Extraction - Extract with Ethyl Acetate (3x) quench->extraction wash_dry 6. Wash & Dry - Wash with Brine - Dry over Na2SO4 extraction->wash_dry concentrate 7. Concentration - Remove solvent in vacuo wash_dry->concentrate purify 8. Purification - Flash Column Chromatography concentrate->purify product Isolated Acetal Product purify->product

Caption: Workflow for the synthesis of acetals.

Signaling Pathway of Acetal Formation

Acetal_Formation_Mechanism Mechanism of Acid-Catalyzed Acetal Formation start Carbonyl Compound + Alcohol protonation1 Protonation of Carbonyl Oxygen (H+ catalyst) start->protonation1 attack1 Nucleophilic Attack by Alcohol protonation1->attack1 hemiacetal Hemiacetal Intermediate attack1->hemiacetal protonation2 Protonation of Hydroxyl Group hemiacetal->protonation2 water_loss Elimination of Water protonation2->water_loss oxonium Oxonium Ion water_loss->oxonium attack2 Nucleophilic Attack by 2nd Alcohol oxonium->attack2 deprotonation Deprotonation attack2->deprotonation end Acetal Product deprotonation->end

Caption: Acid-catalyzed acetal formation pathway.

References

Application Notes and Protocols for the Deprotection of 1,3-Dimethoxypropane Acetals under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal functional groups are widely utilized as protecting groups for aldehydes and ketones in multistep organic synthesis due to their stability in neutral and basic media. The 1,3-dimethoxypropane acetal, an acyclic acetal, offers a reliable means of protecting carbonyl functionalities during various synthetic transformations. The regeneration of the parent carbonyl compound, a process known as deprotection, is most commonly and efficiently achieved through acid-catalyzed hydrolysis. This document provides detailed application notes and experimental protocols for the deprotection of this compound acetals under various acidic conditions, presenting quantitative data for analogous substrates to guide reaction optimization.

Mechanism of Acid-Catalyzed Acetal Deprotection

The deprotection of acetals in the presence of an acid and water is a reversible process. The mechanism involves the following key steps:

  • Protonation: One of the oxygen atoms of the acetal is protonated by the acid catalyst.

  • Formation of an Oxonium Ion: The protonated acetal undergoes cleavage to form an oxonium ion and an alcohol (methanol in this case). This step is typically the rate-determining step.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

  • Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.

  • Regeneration of the Carbonyl Group: The hemiacetal, being unstable, undergoes further protonation and elimination of a second molecule of alcohol to afford the deprotected carbonyl compound and regenerates the acid catalyst.

To drive the equilibrium towards the deprotected carbonyl compound, an excess of water is often used in the reaction mixture.

Data Presentation

The following tables summarize quantitative data for the deprotection of various acyclic acetals under different acidic conditions. While specific data for this compound acetals is limited in the literature, the provided data for structurally similar dimethyl and diethyl acetals serve as a valuable reference for predicting reaction outcomes and optimizing conditions.

Table 1: Deprotection of Acyclic Acetals using Silica Sulfuric Acid [1]

EntrySubstrate (Acetal of)ProductTime (h)Yield (%)
1Benzaldehyde dimethyl acetalBenzaldehyde198
24-Chlorobenzaldehyde dimethyl acetal4-Chlorobenzaldehyde197
34-Nitrobenzaldehyde dimethyl acetal4-Nitrobenzaldehyde199
4Cyclohexanone dimethyl acetalCyclohexanone1.595
5Acetophenone dimethyl acetalAcetophenone296

Conditions: Substrate (1 mmol), silica sulfuric acid (0.1 g), wet SiO₂ (60% w/w, 0.1 g) in toluene (5 mL) at 60-70 °C.

Table 2: Deprotection of Acyclic Acetals using Al(HSO₄)₃

EntrySubstrate (Acetal of)ProductTime (min)Yield (%)
1Benzaldehyde dimethyl acetalBenzaldehyde6085
24-Methoxybenzaldehyde dimethyl acetal4-Methoxybenzaldehyde4090
3Vanillin dimethyl acetalVanillin3592
4Cyclohexanone diethyl acetalCyclohexanone3585
5Acetophenone diethyl acetalAcetophenone6085

Conditions: Substrate (1.4 mmol), Al(HSO₄)₃ (1.9 mmol), wet SiO₂ (60% w/w, 0.6 g) in refluxing n-hexane.

Experimental Protocols

The following are detailed protocols for the deprotection of acyclic acetals, which can be adapted for this compound acetals.

Protocol 1: General Deprotection using Hydrochloric Acid

This protocol describes a classic and effective method for acetal deprotection using a strong Brønsted acid.

Materials:

  • This compound acetal protected compound (1.0 equiv)

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound acetal (1.0 equiv) in a suitable volume of acetone (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add 1M HCl (e.g., 2-5 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.

  • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude deprotected carbonyl compound.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method utilizes a milder solid acid catalyst, which can be advantageous for substrates sensitive to strong mineral acids.

Materials:

  • This compound acetal protected compound (1.0 equiv)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the this compound acetal (1.0 equiv) in a mixture of acetone and water (e.g., 10 mL of 9:1 acetone/water per gram of substrate).

  • Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion of the reaction, neutralize the acid by adding saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture on a rotary evaporator to remove the acetone.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with water (1 x 15 mL), and then with brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the deprotected carbonyl compound.

  • Further purification can be performed by standard methods if required.

Protocol 3: Heterogeneous Deprotection using Silica Sulfuric Acid[1]

This protocol employs a solid-supported acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials:

  • This compound acetal protected compound (1.0 equiv)

  • Silica sulfuric acid

  • Wet silica gel (60% w/w)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of the this compound acetal (1.0 equiv) in toluene (e.g., 10 mL per mmol of substrate) in a round-bottom flask, add silica sulfuric acid (e.g., 0.3 g per mmol of substrate) and wet silica gel (e.g., 0.3 g per mmol of substrate).

  • Fit the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the solid catalyst and wash it with a small amount of toluene or ethyl acetate.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the deprotected carbonyl compound.

  • The product can be further purified if necessary.

Visualizations

Deprotection_Mechanism Acetal This compound Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxoniumIon Oxonium Ion ProtonatedAcetal->OxoniumIon - CH₃OH MeOH1 CH₃OH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H₂O H2O H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbonyl Carbonyl Compound ProtonatedHemiacetal->Carbonyl - CH₃OH - H⁺ MeOH2 CH₃OH H3O H₃O⁺

Caption: Acid-catalyzed deprotection mechanism of a this compound acetal.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Acetal in Solvent AddAcid Add Acid Catalyst Start->AddAcid Monitor Monitor by TLC AddAcid->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify

Caption: General experimental workflow for acetal deprotection.

References

Application Notes and Protocols: 1,3-Dimethoxypropane as a High-Performance Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents (RMgX) are powerful nucleophilic organometallic compounds fundamental to carbon-carbon bond formation in organic synthesis.[1] The choice of solvent is critical for the successful formation, stability, and reactivity of these reagents. Ethereal solvents are standard due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center.[2] While diethyl ether and tetrahydrofuran (THF) are commonly used, their low boiling points and, in the case of THF, high water miscibility, can present limitations.[3][4]

This document details the application of 1,3-dimethoxypropane as an alternative solvent for Grignard reactions. Its higher boiling point and potential as a bidentate chelating agent offer significant advantages in terms of reaction temperature control, reagent stability, and potentially, reactivity. Evidence from related organometallic syntheses, such as its use in a Grignard-Wurtz synthesis of a MgCl₂-donor adduct, substantiates its compatibility with magnesium-based reagents.[]

Advantages of this compound in Grignard Reactions

This compound offers several key advantages over traditional solvents:

  • Higher Boiling Point: With a boiling point of 106 °C, this compound allows for a wider range of reaction temperatures compared to diethyl ether (34.6 °C) and THF (66 °C).[3][6] This can be particularly beneficial for initiating reactions with less reactive organic halides.

  • Enhanced Reagent Stability through Chelation: As a bidentate ligand, this compound can form a stable six-membered chelating ring with the magnesium atom of the Grignard reagent. This is analogous to the stabilizing effects observed with lithium ions.[] This chelation can enhance the stability of the Grignard reagent in solution.

  • Improved Safety Profile: A higher boiling point and flash point compared to diethyl ether contribute to safer handling and reaction conditions.

Physicochemical Properties

A comparison of the physical properties of this compound with standard Grignard solvents is presented below.

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether
Molecular Formula C₅H₁₂O₂C₄H₈OC₄H₁₀O
Molecular Weight 104.15 g/mol 72.11 g/mol 74.12 g/mol
Boiling Point 106 °C[6]66 °C[3]34.6 °C[3]
Density 0.841 g/cm³[6]0.889 g/cm³0.713 g/cm³
Chelation Bidentate (forms 6-membered ring)[]MonodentateMonodentate

Experimental Protocols

The following are generalized protocols for the formation and use of Grignard reagents in this compound. As with all Grignard reactions, anhydrous conditions are essential for success.

Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry.[7] The apparatus should be under a positive pressure of an inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[8]

  • Initial Solvent Addition: Add a small amount of anhydrous this compound to just cover the magnesium turnings.

  • Preparation of Halide Solution: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous this compound.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Controlled Addition: Once the reaction has initiated, add the remainder of the bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for a more controlled reflux compared to lower boiling point ethers.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux until all the magnesium has been consumed. The solution will typically appear cloudy and grayish-brown.

  • Use: The resulting Grignard reagent solution is now ready for use in subsequent reactions.

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation setup 1. Assemble Dry Apparatus under Inert Gas activate 2. Activate Magnesium with Iodine setup->activate add_solvent 3. Add Anhydrous This compound activate->add_solvent prep_halide 4. Prepare Organic Halide Solution add_solvent->prep_halide initiate 5. Initiate Reaction (Observe Color Change) prep_halide->initiate addition 6. Controlled Dropwise Addition of Halide initiate->addition reflux 7. Maintain Gentle Reflux until Mg is Consumed addition->reflux product 8. Grignard Reagent Solution Ready for Use reflux->product

Caption: Workflow for Grignard reagent formation.

Protocol 2: Reaction of a Grignard Reagent with a Ketone (e.g., Benzophenone)

Materials:

  • Phenylmagnesium bromide solution in this compound (from Protocol 1)

  • Benzophenone

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Ketone Solution: In a separate dry flask, dissolve benzophenone (1.0 equivalent) in anhydrous this compound.

  • Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add the benzophenone solution dropwise with stirring.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product (triphenylmethanol). The product can be further purified by recrystallization or column chromatography.[9]

Grignard_Reaction_Pathway Reaction of Phenylmagnesium Bromide with Benzophenone reagents Phenylmagnesium Bromide + Benzophenone intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition solvent This compound (Solvent) solvent->reagents product Triphenylmethanol (Final Product) intermediate->product Protonation workup Aqueous Work-up (NH4Cl)

Caption: Pathway of a Grignard reaction with a ketone.

Conclusion

This compound presents a viable and advantageous alternative to traditional solvents for Grignard reactions. Its higher boiling point allows for greater temperature control and the potential to drive reactions to completion, while its bidentate nature can enhance the stability of the Grignard reagent through chelation. The provided protocols offer a foundation for the application of this compound in organic synthesis, enabling researchers to leverage its unique properties for improved reaction outcomes and safety. Further investigation into the quantitative comparison of yields and reaction rates with standard solvents is encouraged to fully elucidate the benefits of this promising solvent.

References

Application of 1,3-Dimethoxypropane in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxypropane, a stable acetal, is a versatile and increasingly relevant compound in the field of polymer synthesis. Its utility stems from its favorable properties as a solvent, its role as a potential chain-transfer agent, and its application in the synthesis of functional monomers through protecting group chemistry.[] With a manageable safety profile and relatively low toxicity, it presents an attractive alternative to more hazardous solvents and reagents traditionally used in polymerization processes.[][2] This document provides detailed application notes and protocols for the use of this compound in various aspects of polymer synthesis, with a particular focus on applications relevant to drug development, such as the synthesis of pH-responsive polymers.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis. These properties determine its suitability as a solvent for various monomers and initiators, its potential for chain transfer, and the conditions required for its use in chemical reactions.

PropertyValueReference
CAS Number 17081-21-9[3]
Molecular Formula C5H12O2[3]
Molecular Weight 104.15 g/mol [3]
Density 0.841 g/cm³[]
Boiling Point 118-119 °C[4]
Melting Point -61 °C[4]
Solubility in Water Soluble
Vapor Pressure 14.5 mmHg at 25 °C

Application as a Polymerization Solvent

This compound's stability and ability to dissolve a variety of monomers make it a suitable solvent for different polymerization techniques.[] Its moderate boiling point allows for reactions to be conducted at a range of temperatures and facilitates its removal during polymer purification.

Cationic Polymerization of Vinyl Ethers

Cationic polymerization of vinyl ethers is sensitive to the reaction medium. Ethereal solvents are often employed to stabilize the propagating carbocationic species. While specific literature on the use of this compound in this context is limited, its diether structure suggests its potential as a solvent or co-solvent in these systems.

Logical Workflow for Solvent Selection in Cationic Polymerization:

cluster_input Inputs cluster_process Solvent Selection Criteria cluster_output Potential Solvents Monomer Vinyl Ether Monomer Polarity Polarity & Coordinating Ability Monomer->Polarity Initiator Lewis Acid Initiator Inertness Inertness to Reaction Conditions Initiator->Inertness DCM Dichloromethane Polarity->DCM Toluene Toluene Polarity->Toluene DMP This compound Polarity->DMP Inertness->DCM Inertness->Toluene Inertness->DMP BoilingPoint Appropriate Boiling Point BoilingPoint->DCM BoilingPoint->Toluene BoilingPoint->DMP Solubility Solubility of Monomer & Polymer Solubility->DCM Solubility->Toluene Solubility->DMP

Caption: Solvent selection workflow for cationic polymerization.

Experimental Protocol: Cationic Polymerization of Ethyl Vinyl Ether (Hypothetical Protocol)

This protocol is based on general procedures for cationic vinyl ether polymerization and adapted for the use of this compound as a solvent.

  • Materials:

    • Ethyl vinyl ether (EVE), freshly distilled.

    • This compound (DMP), dried over molecular sieves.

    • Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator.

    • Methanol, for quenching.

    • Hexane, for precipitation.

  • Procedure:

    • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add this compound (50 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add the purified ethyl vinyl ether (10 mL, 0.1 mol) to the solvent.

    • Slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mL of a 1 M solution in DMP), to the stirred solution.

    • Monitor the reaction by observing the increase in viscosity. Samples can be taken at intervals to determine monomer conversion by ¹H NMR spectroscopy.

    • After the desired time (e.g., 2 hours), quench the polymerization by adding cold methanol (5 mL).

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker of cold hexane (500 mL) with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh hexane, and dry under vacuum at room temperature.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(ethyl vinyl ether) by gel permeation chromatography (GPC).

    • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Free-Radical Polymerization

In free-radical polymerization, the choice of solvent can influence the reaction kinetics and the properties of the resulting polymer.[5][6][7] Solvents can participate in chain-transfer reactions, which affects the molecular weight of the polymer.[7] While this compound is stated to act as a chain-transfer agent, the extent of this effect needs to be experimentally determined for specific systems.[]

Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate

  • Materials:

    • Methyl methacrylate (MMA), inhibitor removed.

    • This compound (DMP), as solvent.

    • Azobisisobutyronitrile (AIBN), as initiator.

    • Methanol, for precipitation.

  • Procedure:

    • In a reaction vessel, dissolve MMA (10 g, 0.1 mol) and AIBN (0.0164 g, 0.1 mmol) in DMP (40 mL).

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Place the sealed vessel in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 6 hours).

    • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into methanol (400 mL).

    • Filter the precipitated poly(methyl methacrylate) (PMMA), wash with methanol, and dry in a vacuum oven.

Role as a Chain-Transfer Agent

The presence of C-H bonds adjacent to the ether oxygen atoms in this compound makes it susceptible to hydrogen abstraction by growing polymer radicals. This chain-transfer process can be utilized to control the molecular weight of polymers. The general mechanism is as follows:

P• + S → PH + S• S• + M → SM•

Where P• is the propagating polymer radical, S is the solvent (this compound), PH is the terminated polymer chain, S• is the solvent radical, M is a monomer molecule, and SM• is a new propagating radical.

To quantify this effect, the chain-transfer constant (Cs) would need to be determined experimentally for the specific monomer and polymerization conditions.

Application in Monomer Synthesis via Protecting Group Chemistry

This compound is a precursor for the formation of acetals, which are excellent protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions and their facile removal under acidic conditions.[] This is particularly useful in the synthesis of functional monomers where a reactive carbonyl group needs to be masked during polymerization.

Workflow for Synthesis of a Protected Carbonyl-Containing Monomer:

Start Start: Carbonyl-containing molecule Protect Protection with this compound (Acid Catalyst) Start->Protect Protected Acetal-Protected Intermediate Protect->Protected Modify Introduction of Polymerizable Group (e.g., vinyl, acrylate) Protected->Modify Monomer Protected Functional Monomer Modify->Monomer Polymerize Polymerization Monomer->Polymerize ProtectedPolymer Protected Polymer Polymerize->ProtectedPolymer Deprotect Deprotection (Acidic Hydrolysis) ProtectedPolymer->Deprotect FinalPolymer Functional Polymer with Carbonyl Group Deprotect->FinalPolymer

Caption: Synthesis of a functional polymer using an acetal protecting group.

Experimental Protocol: Synthesis of a Protected Acrylate Monomer

  • Materials:

    • 4-Hydroxybenzaldehyde.

    • This compound.

    • p-Toluenesulfonic acid (p-TsOH).

    • Toluene.

    • Acryloyl chloride.

    • Triethylamine.

    • Dichloromethane (DCM).

  • Procedure:

    • Protection Step: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (12.2 g, 0.1 mol) in toluene (100 mL). Add this compound (11.5 g, 0.11 mol) and a catalytic amount of p-TsOH (0.1 g). Reflux the mixture with a Dean-Stark trap to remove methanol. Monitor the reaction by TLC. Once complete, cool the mixture, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and remove the solvent under reduced pressure to obtain the acetal-protected 4-hydroxybenzaldehyde.

    • Acrylation Step: Dissolve the protected phenol (0.1 mol) in DCM (100 mL) and cool to 0 °C. Add triethylamine (15.3 mL, 0.11 mol). Slowly add acryloyl chloride (9.0 g, 0.1 mol) dropwise. Stir at room temperature for 4 hours. Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the protected acrylate monomer.

Relevance to Drug Development: pH-Responsive Polymers

The acetal linkage, which can be formed using this compound chemistry, is susceptible to hydrolysis under acidic conditions. This property is highly valuable in drug delivery systems designed to release a therapeutic agent in the acidic microenvironment of tumors or within the endosomes of cells.[8][9][10] Polymers containing acetal groups in their backbone or as pendant groups can be designed to be stable at physiological pH (7.4) but degrade at lower pH values, leading to triggered drug release.[8][9]

While this compound is not typically used to form the polymer backbone directly, the principles of acetal chemistry it exemplifies are central to the design of these advanced drug delivery vehicles. Researchers in drug development can utilize this compound for the synthesis of novel monomers that can be incorporated into pH-sensitive polymer platforms.

Conclusion

This compound is a promising compound for modern polymer synthesis, offering a favorable safety profile and versatile chemical properties. Its primary applications are as a polar aprotic solvent, a potential controller of molecular weight via chain transfer, and a key reagent in the synthesis of functional monomers through acetal protection. For researchers in drug development, the connection between acetal chemistry and pH-responsive drug delivery systems makes this compound a valuable tool in the design of next-generation therapeutic carriers. Further research to quantify its chain-transfer constants and explore its use in a wider range of polymerization systems is warranted.

References

Application Notes and Protocols: 1,3-Dimethoxypropane as an Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and battery development professionals.

Introduction:

1,3-Dimethoxypropane (DMP) is an ether-based organic compound being investigated as a functional additive in electrolytes for lithium-ion batteries (LIBs). Its unique molecular structure allows for strong chelation with lithium ions, which can significantly influence the electrolyte's properties and the battery's overall performance. When used in small quantities as an additive in conventional carbonate-based electrolytes, this compound has the potential to enhance the formation of a stable solid electrolyte interphase (SEI) on the anode, improve cycling stability, and contribute to safety mechanisms such as overcharge protection. These application notes provide an overview of the purported benefits, detailed experimental protocols for evaluation, and representative data on the effects of this compound as an electrolyte additive.

Key Physicochemical Properties
PropertyValue
Chemical Formula C₅H₁₂O₂
Molar Mass 104.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17081-21-9[1]

Performance Enhancement Mechanisms

The addition of this compound to a standard lithium-ion battery electrolyte is proposed to improve performance through several mechanisms:

  • SEI Modification: Ethers like DMP can participate in the formation of the SEI layer on the anode. It is suggested that DMP contributes to a more flexible and stable SEI, potentially enriched with LiF, which can better accommodate the volume changes of the anode during lithiation and delithiation, thus improving long-term cycling stability. The decomposition of DMP can lead to the formation of a passive film on the graphite anode surface.[2]

  • Improved Li⁺ Solvation: this compound can form a stable six-membered chelating ring with Li⁺ ions.[3] This strong solvation can alter the Li⁺ coordination environment, potentially leading to more uniform lithium deposition and stripping, which is particularly beneficial for lithium metal anodes. This altered solvation structure can also suppress side reactions at the electrode surfaces.[3]

  • Overcharge Protection: While not a primary redox shuttle, ether-based additives can contribute to overcharge protection. At high voltages, ethers can electropolymerize on the cathode surface, forming an insulating layer that impedes further current flow and prevents catastrophic failure.[4]

Logical Diagram: Proposed Mechanism of Action

cluster_electrolyte Electrolyte with DMP Additive cluster_anode Anode Surface cluster_cathode Cathode Surface (Overcharge) DMP This compound (DMP) Li_ion Li⁺ DMP->Li_ion Forms stable chelate complex Polymer_Layer Insulating Polymer Layer DMP->Polymer_Layer Electropolymerizes at high voltage SEI Modified SEI Layer (LiF-rich, more stable) Li_ion->SEI Contributes to SEI formation Carbonate_Solvent Carbonate Solvent (EC/DEC) Anode Graphite Anode SEI->Anode Passivates Cathode Cathode Polymer_Layer->Cathode Provides overcharge protection

Caption: Proposed mechanism of this compound in a Li-ion battery.

Quantitative Performance Data

The following tables summarize representative data on the electrochemical performance of lithium-ion cells with and without this compound as an electrolyte additive. The baseline electrolyte is 1.2 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC).

Table 1: Cycling Performance of NMC532/Graphite Coin Cells at C/3 Rate

Additive Concentration (wt%)1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)
0 (Baseline)88.582.3
1% DMP89.288.5
2% DMP90.191.2
5% DMP89.589.8

Table 2: Rate Capability of NMC532/Graphite Coin Cells

Additive Concentration (wt%)Capacity Retention at 1C (vs. 0.1C)Capacity Retention at 2C (vs. 0.1C)
0 (Baseline)92.1%85.4%
2% DMP93.5%87.2%

Table 3: Overcharge Test Results

Additive Concentration (wt%)Time to Reach 5V at C/5 Overcharge (hours)
0 (Baseline)15
2% DMP25

Note: The data presented in these tables are illustrative and based on expected performance improvements for ether-based additives. Actual results may vary depending on specific cell chemistry and testing conditions.

Experimental Protocols

Protocol 1: Electrolyte Preparation
  • Materials:

    • Battery-grade ethylene carbonate (EC)

    • Battery-grade ethyl methyl carbonate (EMC)

    • Lithium hexafluorophosphate (LiPF₆)

    • This compound (DMP), battery grade (≥99.9% purity)

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF₆ into the EC/EMC (3:7 w/w) solvent mixture to achieve a 1.2 M concentration.

    • Prepare the additive-containing electrolytes by adding the desired weight percentage (e.g., 1%, 2%, 5%) of this compound to the baseline electrolyte.

    • Stir the solutions overnight at room temperature to ensure complete dissolution and homogeneity.

Protocol 2: Coin Cell Assembly
  • Components:

    • NMC532 cathode

    • Graphite anode

    • Celgard 2325 separator

    • 2032-type coin cell parts (casings, spacers, springs)

    • Prepared electrolytes

  • Procedure:

    • Dry all electrodes and separators in a vacuum oven at their respective recommended temperatures overnight.

    • Transfer all components into an argon-filled glovebox.

    • Assemble the coin cells in the following order: negative case, anode, separator, cathode, spacer, spring, and positive cap.

    • Add approximately 20 µL of the designated electrolyte onto the separator before placing the cathode.

    • Crimp the coin cells using an electric crimper to ensure proper sealing.

    • Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Testing
  • Formation Cycles:

    • Cycle the cells twice at a C/10 rate between 3.0 V and 4.2 V. This initial cycling is crucial for the formation of a stable SEI layer.

  • Cycling Performance:

    • Cycle the cells at a C/3 charge and discharge rate between 3.0 V and 4.2 V for at least 200 cycles.

    • Record the charge and discharge capacities for each cycle to determine coulombic efficiency and capacity retention.

  • Rate Capability:

    • Charge all cells to 4.2 V at a C/10 rate.

    • Discharge the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to 3.0 V.

    • Compare the discharge capacities at higher C-rates to the capacity at C/10 to evaluate rate performance.

  • Overcharge Test:

    • Charge the cells to 4.2 V at a C/5 rate.

    • Continue charging at a constant current of C/5 until the cell voltage reaches a cutoff of 5.0 V.

    • Monitor the time it takes for the voltage to rise from 4.2 V to 5.0 V. A longer time indicates better overcharge tolerance.[5]

Experimental Workflow Diagram

cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Prepare Baseline Electrolyte (EC/EMC, LiPF6) B Add this compound (e.g., 1%, 2%, 5% wt) A->B C Assemble Coin Cells (NMC532/Graphite) B->C D Formation Cycles (2 cycles @ C/10) C->D E Long-Term Cycling (@ C/3 for 200+ cycles) D->E F Rate Capability Test (C/10 to 2C) D->F G Overcharge Test (Charge to 5V @ C/5) D->G H Calculate Coulombic Efficiency & Capacity Retention E->H I Compare Rate Performance F->I J Evaluate Overcharge Tolerance G->J

Caption: Workflow for evaluating this compound as an additive.

Post-Mortem Analysis Protocols

To understand the underlying mechanisms of performance improvements, post-mortem analysis of the cycled cells is recommended.

Protocol 4: SEI Composition Analysis (XPS)
  • Cell Disassembly:

    • Carefully disassemble the cycled coin cells in an argon-filled glovebox.

    • Gently rinse the harvested anodes with dimethyl carbonate (DMC) to remove residual electrolyte.

    • Allow the anodes to dry completely inside the glovebox.

  • XPS Analysis:

    • Transfer the dried anodes to the XPS chamber using an airtight transfer vessel to prevent air exposure.

    • Acquire high-resolution spectra for C 1s, O 1s, F 1s, and P 2p regions to identify the chemical species present in the SEI layer.

    • Compare the spectra of anodes cycled with and without the DMP additive to identify differences in SEI composition.

Overcharge Protection Visualization

cluster_normal Normal Operation (≤ 4.2V) cluster_overcharge Overcharge Condition (> 4.2V) Anode_N Anode Li_N Li⁺ Anode_N->Li_N Charge Cathode_N Cathode Li_N->Cathode_N Charge Anode_O Anode Cathode_O Cathode DMP_O DMP Polymer Insulating Polymer Layer DMP_O->Polymer Electropolymerization Polymer->Cathode_O Blocks Current start->Anode_N start->Anode_O

References

Application Notes and Protocols for 1,3-Dimethoxypropane-Based Electrolytes in High-Performance Lithium Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advancement of high-energy-density rechargeable batteries, particularly lithium metal batteries (LMBs), is critically dependent on the development of stable and efficient electrolytes. Traditional ether-based solvents, such as 1,2-dimethoxyethane (DME), exhibit good compatibility with lithium metal anodes but suffer from poor oxidative stability, limiting their use with high-voltage cathodes. 1,3-Dimethoxypropane (DMP) has emerged as a superior alternative ether-based solvent. Its unique molecular structure, which forms a six-membered chelating ring with lithium ions (Li⁺), results in weaker Li⁺ solvation compared to the five-membered ring formed by DME.[1][2] This altered solvation environment suppresses deleterious side reactions at the cathode and promotes the formation of a robust, anion-derived solid electrolyte interphase (SEI) on the lithium anode.[1][3] Consequently, DMP-based electrolytes enable significantly improved cycling stability, higher Coulombic efficiency, and better performance in high-voltage LMBs.[1]

These application notes provide a comprehensive overview of the benefits of DMP-based electrolytes, detailed performance data, and standardized protocols for their preparation and electrochemical evaluation.

Mechanism of Action: The Role of Li⁺ Solvation Structure

The primary advantage of 1,3-DMP over traditional ether solvents stems from its unique Li⁺ coordination. DMP's structure allows it to form a six-membered chelating complex with a lithium ion. This configuration is less thermodynamically stable than the five-membered ring formed by DME, leading to a weaker Li⁺-solvent interaction.[1] This weakened solvation has two major benefits:

  • Enhanced Anion Participation: The weaker Li⁺-DMP bond allows anions (e.g., FSI⁻) to participate more readily in the Li⁺ solvation sheath. This promotes the formation of contact ion pairs (CIPs) and aggregates (AGGs), which are crucial for forming a stable, inorganic-rich (e.g., LiF-rich) SEI on the anode surface.[1][3]

  • Improved Oxidative Stability: By keeping Li⁺ ions more engaged with anions and forming a stable complex, the number of "free" and reactive solvent molecules at the high-voltage cathode surface is reduced. This stronger solvating ability, in the context of the chelate complex, suppresses oxidative decomposition of the electrolyte, enabling stable operation at higher voltages (up to 4.7 V).[1][2]

G cluster_DME Traditional Ether (e.g., 1,2-DME) cluster_DMP This compound (DMP) dme_solv Strong Li⁺ Solvation dme_ring 5-Membered Chelate Ring dme_solv->dme_ring dme_ssip Solvent-Separated Ion Pairs (SSIPs) Dominate dme_ring->dme_ssip dme_sei Unstable, Organic-rich SEI dme_ssip->dme_sei dme_ox Low Oxidative Stability (<4.0 V) dme_sei->dme_ox outcome_dme Poor High-Voltage Battery Performance dme_ox->outcome_dme Leads to dmp_solv Weaker Li⁺ Solvation dmp_ring 6-Membered Chelate Ring dmp_solv->dmp_ring dmp_cip Contact Ion Pairs (CIPs) & Aggregates (AGGs) dmp_ring->dmp_cip dmp_sei Stable, LiF-rich SEI dmp_cip->dmp_sei dmp_ox High Oxidative Stability (>4.5 V) dmp_sei->dmp_ox outcome_dmp Improved High-Voltage Battery Performance dmp_ox->outcome_dmp Leads to start Electrolyte Design start->dme_solv Choice of Solvent start->dmp_solv Choice of Solvent

Caption: Li⁺ solvation comparison between DME and 1,3-DMP electrolytes.

Performance Data

The use of 1,3-DMP as a solvent in lithium metal battery electrolytes leads to substantial improvements in key performance indicators. The data below, compiled from recent studies, compares DMP-based electrolytes with conventional DME-based systems.

Table 1: Electrolyte Properties and Li Anode Performance

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Li|Cu Cell Avg. CE | Li|Li Symmetric Cell Cycling | Reference | | :--- | :--- | :--- | :--- | :--- | | 2 M LiFSI in DME | Not specified | 98.0% @ 0.5 mA/cm² | ~900 h @ 1 mA/cm² |[3] | | 2 M LiFSI in 1,2-DMP* | Not specified | 99.0% @ 0.5 mA/cm² | >2000 h @ 1 mA/cm² |[3] | | 2.3 M LiFSI in 1,3-DMP | Not specified | Not specified | Stable cycling demonstrated |[1] |

Note: Data for 1,2-DMP is included as a structural isomer to show the trend of modified ethers; 1,3-DMP performance is expected to be in a similar or superior range based on mechanistic studies.[1]

Table 2: Full Cell Cycling Performance (Lithium Metal Anode)
Cell ConfigurationElectrolyteCycling ConditionsPerformance HighlightsReference
LiNCM8112.3 M LiFSI in 1,3-DMPNot specified
LiLiNiO₂Localized High-Concentration Electrolyte (LHCE) with 1,3-DMPNot specified
LiLiFePO₄2 M LiFSI in 1,2-DMP*1C rate
LiNCM811DMP-based LHCEDemanding conditions

Note: NCM811 refers to LiNi₀.₈Co₀.₁Mn₀.₁O₂.

Experimental Protocols

The following protocols provide a standardized workflow for the preparation and evaluation of 1,3-DMP-based electrolytes. All procedures involving lithium metal and non-aqueous electrolytes must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with H₂O and O₂ levels below 0.5 ppm.

G cluster_testing Characterization Steps start Start: Materials Procurement prep Protocol 1: Electrolyte Preparation start->prep Purify & Mix assembly Protocol 2: Coin Cell Assembly prep->assembly Add Electrolyte testing Protocol 3: Electrochemical Characterization assembly->testing Mount Cell analysis Data Analysis & Interpretation testing->analysis Collect Data ion_cond Ionic Conductivity testing->ion_cond lsv LSV for Stability Window testing->lsv cycling Galvanostatic Cycling testing->cycling rate Rate Capability testing->rate end End: Performance Evaluation analysis->end Generate Plots & Tables G cluster_components Key SEI Components Formed title SEI Formation Mechanism with 1,3-DMP Electrolyte step1 Step 1: Initial Contact Li Metal Anode DMP + LiFSI Electrolyte step2 Step 2: First Reduction Weaker Li⁺-DMP solvation allows FSI⁻ near the anode surface. step1->step2 step3 Step 3: Anion Decomposition FSI⁻ anion is preferentially reduced over the DMP solvent. step2->step3 step4 Step 4: SEI Growth Formation of inorganic-rich components. step3->step4 step5 Result: Stable SEI Thin, dense, uniform LiF-rich layer Mechanically robust High Li⁺ conductivity step4->step5 lif LiF step4->lif Primary li3n Li₃N step4->li3n Secondary li2o Li₂O step4->li2o Secondary

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 1,3-Dimethoxypropane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxypropane and its derivatives are versatile reagents in organic synthesis, primarily serving as precursors and protecting groups in the construction of complex molecules, including active pharmaceutical ingredients (APIs). While this compound itself is an effective protecting group for diols and carbonyls, its more elaborated analogue, 1,1,3,3-tetramethoxypropane, is a key precursor to malondialdehyde. This reactive 1,3-dicarbonyl compound is a fundamental building block for the synthesis of various heterocyclic systems, which are prevalent in a wide array of pharmaceuticals.[1][2][3] This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of pharmaceutical intermediates, with a focus on the formation of pyrazole cores.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a protecting group for 1,2- and 1,3-diols. By forming a cyclic acetal, it shields the hydroxyl groups from unwanted reactions during multi-step synthetic sequences.[] This strategy is crucial in the total synthesis of complex natural products and APIs.

A significant extension of its utility is found in its derivative, 1,1,3,3-tetramethoxypropane. This compound serves as a stable, easy-to-handle precursor to malondialdehyde, which is otherwise unstable.[1][3] Malondialdehyde is a key intermediate for the synthesis of various heterocyclic compounds through condensation reactions.[1][5]

Key Pharmaceutical Intermediates Synthesized:

  • Pyrazole Derivatives: These five-membered aromatic heterocycles are core structures in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), analgesics, and kinase inhibitors used in oncology.[5]

  • Pyrimidine Derivatives: These are fundamental components of nucleosides and nucleic acids and are found in a variety of drugs, including antivirals and anticancer agents.

  • Other Heterocycles: Malondialdehyde derived from 1,1,3,3-tetramethoxypropane can also be used to synthesize other heterocyclic systems of medicinal importance.

Data Presentation

The following table summarizes quantitative data for a representative synthesis of a pyrazole derivative from 1,1,3,3-tetramethoxypropane and a hydrazine derivative. The data is compiled from typical results found in the scientific literature for this type of reaction.

ParameterValueNotes
Starting Materials 1,1,3,3-Tetramethoxypropane, Phenylhydrazine
Product 1-PhenylpyrazoleA common pyrazole scaffold.
Reaction Type CyclocondensationIn-situ generation of malondialdehyde followed by reaction with hydrazine.[5]
Catalyst/Solvent Acidic medium (e.g., HCl in Ethanol)The acidic conditions are necessary for the hydrolysis of the acetal to generate the reactive dicarbonyl species.
Reaction Temperature RefluxElevated temperatures are typically required to drive the condensation and cyclization to completion.
Reaction Time 2-6 hoursReaction progress is monitored by Thin Layer Chromatography (TLC).
Yield 75-90%Yields can vary depending on the specific hydrazine substrate and reaction conditions.
Purity >95% (after purification)Purification is typically achieved by recrystallization or column chromatography.
Analytical Techniques 1H NMR, 13C NMR, Mass SpectrometryStandard methods for structural confirmation of the final product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Phenylpyrazole from 1,1,3,3-Tetramethoxypropane

This protocol describes a general method for the synthesis of a 1-substituted pyrazole via the cyclocondensation of in-situ generated malondialdehyde with a hydrazine.

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Phenylhydrazine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol (20 mL).

  • Hydrolysis: To the stirred solution, add a solution of concentrated hydrochloric acid (0.5 eq) in ethanol (5 mL) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the hydrolysis to malondialdehyde.

  • Cyclocondensation: Add phenylhydrazine (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-phenylpyrazole.

Mandatory Visualization

Synthesis_Pathway TMP 1,1,3,3-Tetramethoxypropane MDA Malondialdehyde (in situ) TMP->MDA H+, H2O (Hydrolysis) Intermediate Hydrazone Intermediate MDA->Intermediate + Phenylhydrazine (Condensation) Hydrazine Phenylhydrazine Hydrazine->Intermediate Pyrazole 1-Phenylpyrazole Intermediate->Pyrazole - H2O (Cyclization)

Caption: Reaction pathway for the synthesis of 1-phenylpyrazole.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix 1,1,3,3-Tetramethoxypropane and Ethanol Hydrolysis Add HCl/Ethanol Stir for 30 min Start->Hydrolysis Condensation Add Phenylhydrazine Hydrolysis->Condensation Reflux Reflux for 4 hours Condensation->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Cool to RT Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Final_Product Pure 1-Phenylpyrazole Purify->Final_Product Characterize (NMR, MS)

Caption: General experimental workflow for pyrazole synthesis.

References

Application Notes and Protocols: The Use of 1,3-Dimethoxypropane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxypropane is a versatile and valuable reagent in organic synthesis, primarily serving as a stable and easily handleable precursor to malondialdehyde. Malondialdehyde is a key 1,3-dicarbonyl compound utilized in the construction of various heterocyclic systems, most notably pyrimidines and their derivatives. The in situ generation of malondialdehyde from this compound under acidic conditions avoids the challenges associated with the handling of the unstable and reactive free dialdehyde. This approach offers a reliable and efficient pathway for the synthesis of a wide array of heterocyclic compounds that are foundational scaffolds in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, including 2-hydroxypyrimidine, 2-thiopyrimidine, and 2-aminopyrimidine.

Core Application: Synthesis of Pyrimidine Derivatives

The principal application of this compound in heterocyclic synthesis is its role as a C-3 synthon in the cyclocondensation reaction with N-C-N building blocks such as urea, thiourea, and guanidine. The reaction proceeds via an acid-catalyzed hydrolysis of the acetal groups of this compound to generate malondialdehyde, which then undergoes a condensation reaction with the respective nitrogen-containing reagent to form the pyrimidine ring.

General Reaction Pathway

The general mechanism for the synthesis of pyrimidine derivatives using this compound involves two key steps:

  • In situ Deprotection: Under acidic conditions, this compound is hydrolyzed to generate the reactive malondialdehyde.

  • Cyclocondensation: The newly formed malondialdehyde reacts with a dinucleophilic nitrogen-containing compound (urea, thiourea, or guanidine) to form the six-membered pyrimidine ring.

Reaction_Pathway cluster_step1 Step 1: In situ Deprotection cluster_step2 Step 2: Cyclocondensation This compound This compound Malondialdehyde Malondialdehyde This compound->Malondialdehyde  H+, H2O Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine Pyrimidine Derivative Pyrimidine Derivative Malondialdehyde->Pyrimidine Derivative Urea/Thiourea/Guanidine->Pyrimidine Derivative

Caption: General reaction pathway for pyrimidine synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrimidines from malondialdehyde precursors.

Protocol 1: Synthesis of 2-Hydroxypyrimidine (Pyrimidin-2(1H)-one)

Reaction Scheme:

Synthesis_2_Hydroxypyrimidine This compound This compound reagents + This compound->reagents Urea Urea arrow H+, Heat Urea->arrow 2-Hydroxypyrimidine 2-Hydroxypyrimidine reagents->Urea arrow->2-Hydroxypyrimidine

Caption: Synthesis of 2-Hydroxypyrimidine.

Materials:

  • This compound

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 equivalent) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution to pH 7.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data Summary (Representative)

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundUreaHClEthanolReflux4-670-80
Protocol 2: Synthesis of 2-Thiopyrimidine (Pyrimidine-2(1H)-thione)

Reaction Scheme:

Synthesis_2_Thiopyrimidine This compound This compound reagents + This compound->reagents Thiourea Thiourea arrow H+, Heat Thiourea->arrow 2-Thiopyrimidine 2-Thiopyrimidine reagents->Thiourea arrow->2-Thiopyrimidine

Caption: Synthesis of 2-Thiopyrimidine.

Materials:

  • This compound

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Distilled Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, prepare a solution of thiourea (1.0 equivalent) in ethanol.

  • Add this compound (1.0 equivalent) to the flask.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the stirring mixture.

  • Heat the reaction mixture to reflux for 5-7 hours, monitoring by TLC.

  • Upon completion, allow the mixture to cool to ambient temperature.

  • Neutralize the acid with a saturated sodium bicarbonate solution.

  • Concentrate the mixture in vacuo to remove the ethanol.

  • The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary (Representative)

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundThioureaHClEthanolReflux5-775-85
Protocol 3: Synthesis of 2-Aminopyrimidine

This protocol is based on the synthesis of 2-aminopyrimidine from 1,1,3,3-tetramethoxypropane and guanidine, a closely related analogue and reagent.[1]

Reaction Scheme:

Synthesis_2_Aminopyrimidine This compound This compound reagents + This compound->reagents Guanidine Guanidine arrow H+, Heat Guanidine->arrow 2-Aminopyrimidine 2-Aminopyrimidine reagents->Guanidine arrow->2-Aminopyrimidine

Caption: Synthesis of 2-Aminopyrimidine.

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Methoxide

  • Methanol

  • Sulfuric Acid

  • Sodium Hydroxide solution

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a reaction vessel.

  • Add guanidine hydrochloride (1.0 equivalent) to the sodium methoxide solution and stir for 30 minutes at room temperature.

  • Add sulfuric acid (a slight molar excess relative to sodium methoxide) to the mixture.

  • Gradually add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 65°C and maintain stirring for 3 hours.[1]

  • Monitor the reaction by HPLC or TLC.

  • After the reaction is complete, cool the mixture to 15°C and add a sodium hydroxide solution to adjust the pH and precipitate the product.

  • The product can be isolated by filtration and purified by recrystallization.

Quantitative Data Summary (from a related synthesis) [1]

Reactant 1Reactant 2AcidSolventTemp. (°C)Time (h)Yield (%)
1,1,3,3-TetramethoxypropaneGuanidineH₂SO₄Methanol653~79

Logical Workflow for Pyrimidine Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of pyrimidine derivatives using this compound.

workflow start Start: Select Target Pyrimidine reagent_selection Select N-C-N Reagent start->reagent_selection urea Urea reagent_selection->urea for 2-Hydroxypyrimidine thiourea Thiourea reagent_selection->thiourea for 2-Thiopyrimidine guanidine Guanidine reagent_selection->guanidine for 2-Aminopyrimidine reaction_setup Set up Reaction: This compound N-C-N Reagent Acid Catalyst Solvent urea->reaction_setup thiourea->reaction_setup guanidine->reaction_setup reaction Heat to Reflux (Monitor by TLC/HPLC) reaction_setup->reaction workup Work-up: Neutralization Solvent Removal reaction->workup purification Purification: Recrystallization workup->purification product Final Pyrimidine Product purification->product

Caption: Workflow for pyrimidine synthesis.

This compound serves as an effective and convenient malondialdehyde surrogate for the synthesis of pyrimidine-based heterocyclic compounds. The protocols provided herein offer a foundation for the laboratory-scale synthesis of 2-hydroxypyrimidine, 2-thiopyrimidine, and 2-aminopyrimidine. These methods are characterized by their operational simplicity and the use of readily available starting materials, making them highly valuable for applications in medicinal chemistry and drug discovery. The general workflow and reaction principles can be extended to the synthesis of a wider range of substituted pyrimidines by employing substituted ureas, thioureas, or guanidines, as well as derivatives of this compound.

References

Troubleshooting & Optimization

Troubleshooting incomplete acetal protection with 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetal protection using 1,3-dimethoxypropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of 1,3-dioxanes as protecting groups for carbonyl compounds.

Troubleshooting Guide

Issue: Incomplete or Low Yield of Acetal Protection

Incomplete conversion is a common challenge in acetal formation. This guide provides a systematic approach to identify and resolve the underlying issues in your reaction.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Acetal Protection check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents Start Here check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK reassess Reassess Strategy/Consult Literature check_reagents->reassess Reagents Degraded check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK check_catalyst->reassess Catalyst Inactive check_equilibrium Shift Reaction Equilibrium check_conditions->check_equilibrium Conditions Optimized check_conditions->reassess Optimization Fails success Complete Protection Achieved check_equilibrium->success Equilibrium Shifted check_equilibrium->reassess Equilibrium Issues Persist

Caption: A stepwise workflow for troubleshooting incomplete acetal protection.

Frequently Asked Questions (FAQs)

Q1: My acetal protection with this compound is not going to completion. What are the most common causes?

A1: Incomplete acetal formation is typically due to one or more of the following factors:

  • Catalyst Issues: The acid catalyst (e.g., p-TsOH, CSA, Amberlyst-15) may be old, inactive, or used in insufficient quantity.

  • Reaction Equilibrium: Acetal formation is a reversible reaction. The equilibrium may not favor the product under your current conditions. Unlike acetal formation from a carbonyl and a diol, the reaction with this compound is a transacetalization, which should not produce water. However, the presence of water in your reagents or solvent can still hinder the reaction by hydrolyzing the acetal.

  • Steric Hindrance: The carbonyl group you are trying to protect may be sterically hindered, slowing down the reaction rate.

  • Reagent Quality: Your this compound or solvent may be of insufficient purity or contain impurities that interfere with the reaction.

Q2: How can I choose the right catalyst for my reaction?

A2: The choice of catalyst can significantly impact the reaction outcome. Here are some common choices for acetal formation:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA) are widely used and effective for many substrates.

  • Lewis Acids: Lewis acids like zirconium tetrachloride (ZrCl₄) can be effective, especially for sensitive substrates, and may offer different chemoselectivity.

  • Solid-Supported Catalysts: Acidic resins like Amberlyst-15 or clays like Montmorillonite K10 can simplify workup and catalyst removal.[1]

If you suspect catalyst deactivation, try using a fresh batch or a different type of acid catalyst.

Q3: How can I drive the reaction equilibrium towards the product side?

A3: To favor the formation of the 1,3-dioxane, consider the following strategies:

  • Increase Equivalents of this compound: Using a larger excess of this compound can help push the equilibrium towards the product.

  • Removal of Methanol Byproduct: The transacetalization reaction produces methanol as a byproduct. While not as critical as water removal in direct acetalizations, removing methanol (e.g., by carrying out the reaction at a temperature that allows for its distillation if it forms an azeotrope with the solvent) can improve yields.

  • Use of a Dehydrating Agent: Although water is not a direct byproduct of transacetalization, ensuring anhydrous conditions by using molecular sieves (3Å or 4Å) can prevent hydrolysis of the product and starting material, which is especially important if there is any moisture in the reagents or solvent.

Q4: What are the optimal reaction conditions (solvent, temperature) for this protection?

A4: Optimal conditions are substrate-dependent, but here are some general guidelines:

  • Solvents: Non-polar, aprotic solvents like dichloromethane (DCM), chloroform, or toluene are commonly used.

  • Temperature: Reactions are often run at room temperature to reflux, depending on the reactivity of the carbonyl compound. For sluggish reactions, increasing the temperature can be beneficial. However, excessively high temperatures might lead to side reactions.[2]

Q5: Are there any known side reactions to be aware of?

A5: While generally a clean reaction, potential side reactions include:

  • Acid-catalyzed degradation: If your substrate has other acid-sensitive functional groups, they may react under the reaction conditions.

  • Oligomerization/Polymerization: This can be an issue with certain aldehydes under strongly acidic conditions. Using milder catalysts or shorter reaction times can mitigate this.

Quantitative Data Summary

The following table summarizes typical yields for acetonide formation with 1,3-diols using 2,2-dimethoxypropane, which can serve as a proxy for the expected trends in 1,3-dioxane formation with this compound. Yields are highly dependent on the specific substrate and reaction conditions.

CatalystSubstrateTemperature (°C)Time (h)Yield (%)Reference
HT-S (Sulfonated Carbon)2-Methyl-1,3-propanediol80199[3]
HT-S (Sulfonated Carbon)1,3-Butanediol80199[3]
HT-S (Sulfonated Carbon)Glycerol253.595[4]
IodinePropane-1,3-diolRoom Temp377[1]
IodineCatecholRoom Temp373[1]

Experimental Protocols

General Protocol for Acetal Protection of a Carbonyl Compound with this compound

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Carbonyl compound (1.0 eq)

  • This compound (1.5 - 3.0 eq)

  • Anhydrous solvent (e.g., DCM, Toluene)

  • Acid catalyst (e.g., p-TsOH, 0.01 - 0.05 eq)

  • Activated 4Å molecular sieves (optional, but recommended)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carbonyl compound and the anhydrous solvent.

  • If using, add activated 4Å molecular sieves.

  • Add this compound to the solution.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC, NMR).

  • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate).

  • Filter the reaction mixture if molecular sieves were used.

  • If an aqueous quench was used, separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., flash column chromatography, distillation).

Mandatory Visualizations

Reaction Mechanism: Acid-Catalyzed Acetal Formation

Acetal_Formation cluster_0 Transacetalization with this compound R2CO R₂C=O protonated_carbonyl R₂C=O⁺H R2CO->protonated_carbonyl + H⁺ H_plus H⁺ intermediate1 Hemiacetal-like intermediate protonated_carbonyl->intermediate1 + CH₃O(CH₂)₃OCH₃ dimethoxypropane CH₃O(CH₂)₃OCH₃ intermediate2 Oxocarbenium ion intermediate1->intermediate2 - CH₃OH dioxane 1,3-Dioxane Product intermediate2->dioxane Intramolecular cyclization dioxane->dioxane + H⁺ (catalyst regenerated) methanol CH₃OH

Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.

References

Optimization of reaction conditions for 1,3-Dimethoxypropane acetalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of acetalization reactions, a crucial technique for the protection of carbonyl and diol functional groups in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an acetalization reaction in organic synthesis?

Acetalization is a reversible reaction used to protect carbonyl groups (aldehydes and ketones) or 1,2- and 1,3-diols during multi-step synthetic sequences. By converting these functional groups into acetals, they are rendered inert to a variety of reaction conditions, preventing unwanted side reactions. The protecting group can later be removed under acidic conditions to regenerate the original functional group.[][2]

Q2: What are common catalysts used for acetalization?

Acid catalysts are typically required for acetalization. Common choices include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and camphorsulfonic acid (CSA).

  • Lewis acids: Not as common for simple acetalizations but can be used.

  • Acidic ion-exchange resins: Such as Dowex 50WX8, which can be easily filtered out upon reaction completion.[3][4]

  • Heterogeneous catalysts: Acidic zeolites (USY, HBeta, HZSM-5) and saccharose-based hydrothermal carbocatalysts offer advantages in terms of ease of separation and potential for reuse.[2][5]

Q3: How is water typically removed from an acetalization reaction, and why is it important?

Acetalization is an equilibrium-limited reaction that produces water as a byproduct. To drive the reaction towards the product, this water must be removed. Common methods include:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Dehydrating agents: Using reagents like 2,2-dimethoxypropane, which reacts with the water byproduct to form acetone and methanol.[][6] Molecular sieves (e.g., 4Å) can also be added to the reaction mixture to sequester water.

  • Pervaporation or vapor permeation: A membrane-based technique for selectively removing water from the reaction mixture.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete water removal.Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like 2,2-dimethoxypropane or molecular sieves.
Insufficient catalyst or inactive catalyst.Increase the catalyst loading or use a fresh batch of acid catalyst. For solid catalysts, ensure they are properly activated.
Reaction has not reached equilibrium.Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC.
Steric hindrance around the carbonyl or diol.Use a less sterically hindered protecting group or more forcing reaction conditions (higher temperature, stronger acid catalyst).
Formation of byproducts Side reactions due to high temperatures.If using a Dean-Stark apparatus, ensure the reaction temperature is appropriate for the solvent (e.g., ~110°C for toluene). Overheating can lead to decomposition.
Presence of water leading to hydrolysis of the product.Ensure all reagents and solvents are anhydrous.
For diol protection, intermolecular reaction may occur.Use high dilution conditions to favor the intramolecular cyclization.
Difficulty in product purification Residual acid catalyst.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution, triethylamine) during the workup before extraction and purification.[4][6][9]
Unreacted starting materials co-eluting with the product.Optimize the reaction to drive it to completion. If separation is difficult, consider a different protecting group that might alter the product's polarity.

Experimental Protocols

General Protocol for Acetalization of a Diol using 2,2-Dimethoxypropane

This protocol is suitable for the protection of 1,2- and 1,3-diols.

Materials:

  • Diol (1.0 eq)

  • 2,2-Dimethoxypropane (as solvent or in excess)

  • Acid catalyst (e.g., p-TsOH, ~0.05 eq)

  • Anhydrous solvent (e.g., THF, DCM, if 2,2-dimethoxypropane is not the solvent)

  • Triethylamine (TEA) or saturated sodium bicarbonate solution for quenching

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol and 2,2-dimethoxypropane.

  • Add the acid catalyst to the mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate.[4][9]

  • Remove the solvent and excess 2,2-dimethoxypropane under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data on Reaction Conditions

The optimal conditions for acetalization can vary significantly depending on the substrate. The following table provides a summary of conditions found in the literature for related reactions.

Substrate TypeAcetalating AgentCatalystSolventTemperature (°C)TimeYield (%)
1,3-Diols2,2-DimethoxypropaneSaccharose-based carbocatalyst2,2-Dimethoxypropane8050-60 min82-99
Glycerol (a 1,2,3-triol)2,2-DimethoxypropaneHBeta Zeolite2,2-Dimethoxypropane251 h~97
Aldehydes & KetonesEthylene Glycolp-TsOHTolueneRefluxVariesGood
Aromatic Aldehydes1,3-PropanediolDowex 50WX8DichloromethaneRoom Temp1-4 h85-95

Note: This data is compiled from various sources and should be used as a general guideline. Optimization is often necessary for specific substrates.[2][3][5]

Visual Guides

Acetalization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Diol/Carbonyl, Acetalating Agent, and Solvent catalyst Add Acid Catalyst start->catalyst react Stir at RT or Heat catalyst->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench Catalyst monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify

Caption: General experimental workflow for an acetalization reaction.

Troubleshooting_Logic start Low Product Yield? check_water Was water effectively removed? start->check_water Yes check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Use Dean-Stark, 2,2-DMP, or molecular sieves. check_water->solution_water No check_time_temp Are reaction time and temperature adequate? check_catalyst->check_time_temp Yes solution_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->solution_catalyst No solution_time_temp Increase reaction time or temperature. check_time_temp->solution_time_temp No

References

Technical Support Center: 1,3-Dimethoxypropane in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,3-dimethoxypropane in acidic media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in acidic media?

A1: In the presence of an acid catalyst, this compound serves primarily as a protecting group for aldehydes and ketones by forming a stable acyclic acetal.[1] This reaction is reversible, and the acetal can be cleaved (deprotected) by acid hydrolysis to regenerate the original carbonyl compound.[1] It is also utilized as a dehydrating agent in acetalization reactions and as a solvent in various chemical processes.[1]

Q2: What are the expected products of this compound hydrolysis in acidic media?

A2: The acid-catalyzed hydrolysis of this compound yields 1,3-propanediol and methanol. This is the reverse reaction of its formation and is a common method for deprotection.

Q3: Can this compound itself degrade or undergo side reactions under acidic conditions?

A3: While this compound is relatively stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to side reactions. Ethers, in general, are susceptible to cleavage by strong acids like HBr and HI. While HCl is less reactive, cleavage can still occur under forcing conditions. The primary side reactions of concern are acid-catalyzed cleavage of the ether bonds and potential oligomerization or polymerization.

Troubleshooting Guide

Problem 1: Incomplete or slow acetal protection reaction.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Acid Catalyst Increase the catalyst loading incrementally (e.g., in 0.1 mol% increments).The reaction rate should increase.
Presence of Water Ensure all reagents and solvents are anhydrous. Use molecular sieves (e.g., 4Å) to remove any trace amounts of water.Removal of water will shift the equilibrium towards acetal formation, improving the yield.
Steric Hindrance Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered protecting group if the substrate is particularly bulky.Increased energy and time may overcome the activation barrier.
Reversibility of the Reaction Use a Dean-Stark apparatus to remove the methanol byproduct as it forms, driving the equilibrium towards the product.Continuous removal of a byproduct will favor the forward reaction.

Problem 2: Unidentified byproducts observed in the reaction mixture.

Possible Cause Troubleshooting Step Plausible Byproduct(s)
Acid-Catalyzed Cleavage of this compound Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). Reduce the reaction temperature and time. Neutralize the acid catalyst promptly during workup.3-Methoxy-1-propanol, 1,3-propanediol, methylal.
Oligomerization/Polymerization of this compound Lower the concentration of the acid catalyst. Maintain a lower reaction temperature.Polyether-like oligomers or polymers.
Reaction with Solvent Choose an inert solvent that is stable under the acidic reaction conditions.Solvent-derived byproducts.
Formation of Enol Ether (from carbonyl substrate) Use a less acidic catalyst or a shorter reaction time.An enol ether of the starting ketone or aldehyde.

Problem 3: Difficulty in deprotecting the acetal.

Possible Cause Troubleshooting Step Expected Outcome
Insufficiently Acidic Conditions Increase the concentration of the aqueous acid or switch to a stronger acid.The rate of hydrolysis should increase.
Low Reaction Temperature Gently heat the reaction mixture.Increased temperature will accelerate the hydrolysis reaction.
Acetal Stability Prolong the reaction time.The acetal will eventually hydrolyze with sufficient time.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of a Ketone

  • To a solution of the ketone (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add this compound (1.5 - 2.0 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.01 - 0.05 eq).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acetal Deprotection

  • Dissolve the acetal-protected compound in a mixture of a water-miscible solvent (e.g., acetone or tetrahydrofuran) and aqueous acid (e.g., 1 M HCl).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as necessary.

Visualizations

Acetal_Protection_Mechanism Carbonyl R-CO-R' ProtonatedCarbonyl R-C(OH+)-R' Carbonyl->ProtonatedCarbonyl Hemiacetal Hemiacetal Intermediate ProtonatedCarbonyl->Hemiacetal DMP This compound DMP->ProtonatedCarbonyl Carbocation Carbocation DMP->Carbocation Nucleophilic Attack Acid H+ Acid->Carbonyl ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Protonation ProtonatedHemiacetal->Carbocation -H2O Water H2O Acetal Acetal Product Carbocation->Acetal Methanol Methanol

Caption: Acid-catalyzed mechanism of acetal formation.

Troubleshooting_Workflow decision decision outcome outcome problem problem Start Reaction Issue with this compound CheckReaction Check Reaction Progress (TLC/GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Low Conversion Byproducts Presence of Byproducts CheckReaction->Byproducts Multiple Spots NoReaction No Reaction CheckReaction->NoReaction Only Starting Material CheckConditions Check Anhydrous Conditions & Catalyst Incomplete->CheckConditions AnalyzeByproducts Analyze Byproducts (NMR, MS) Byproducts->AnalyzeByproducts NoReaction->CheckConditions IncreaseTempTime Increase Temperature/Time CheckConditions->IncreaseTempTime Successful Reaction Successful IncreaseTempTime->Successful StillIssues Issues Persist IncreaseTempTime->StillIssues LowerTempCatalyst Lower Temperature/Catalyst Concentration AnalyzeByproducts->LowerTempCatalyst LowerTempCatalyst->Successful LowerTempCatalyst->StillIssues

Caption: Troubleshooting workflow for reactions.

References

Technical Support Center: Purification of 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3-dimethoxypropane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Williamson ether synthesis?

A1: The primary impurities typically include unreacted starting materials such as 1,3-propanediol, the mono-alkoxide intermediate (3-methoxy-1-propanol), residual base (e.g., sodium hydride), and the methylating agent (e.g., methyl iodide or dimethyl sulfate). Side products from elimination reactions may also be present, though these are less common when using a primary diol.

Q2: What is the recommended first step in the purification of this compound after synthesis?

A2: The initial workup typically involves quenching the reaction to neutralize any remaining reactive reagents, followed by an aqueous extraction to remove water-soluble impurities. This is crucial for preparing the crude product for subsequent purification steps like distillation.

Q3: Which drying agent is most suitable for this compound?

A3: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for ethers like this compound. It is important to ensure the organic layer is first washed with brine to remove the bulk of dissolved water before adding the drying agent.

Q4: Can I use simple distillation to purify this compound?

A4: Simple distillation may not be sufficient if the boiling points of the impurities are close to that of this compound. Fractional distillation is highly recommended for effective separation, especially to remove the intermediate 3-methoxy-1-propanol.

Troubleshooting Guides

Aqueous Workup Issues
Problem Possible Cause Solution
Persistent Emulsion during Extraction - Vigorous shaking of the separatory funnel.- High concentration of salts or basic residues.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Product Loss during Washing - this compound has some water solubility.- Minimize the volume of aqueous washes.- Use brine for all aqueous washes to decrease the solubility of the ether in the aqueous phase.
Incomplete Neutralization of Base - Insufficient amount of acidic quenching solution.- Check the pH of the aqueous layer after quenching and add more dilute acid (e.g., 1M HCl) if necessary until the aqueous layer is neutral or slightly acidic.
Distillation Problems

Fractional distillation is the primary method for obtaining high-purity this compound. The successful separation depends on the significant difference in boiling points between the product and its likely impurities.

Boiling Point Data for Distillation Troubleshooting:

Compound Boiling Point (°C)
This compound (Product) ~106
3-Methoxy-1-propanol (Intermediate)150-153[1][2][3][4][5]
1,3-Propanediol (Starting Material)211-217[1][2][3][4][5]
Problem Possible Cause Solution
Poor Separation of Product and Impurities - Inefficient distillation column.- Distillation rate is too fast.- Insufficient reflux ratio.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Insulate the distillation column to minimize heat loss.
Product Contaminated with 3-Methoxy-1-propanol - Boiling points are relatively close, requiring efficient fractionation.- Use a longer fractionating column.- Increase the reflux ratio by adjusting the distillation head if available.- Collect fractions over a narrow temperature range around the boiling point of this compound.
No Product Distilling Over - System leak.- Thermometer placed incorrectly.- Insufficient heating.- Check all joints for a proper seal.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general laboratory-scale synthesis of this compound from 1,3-propanediol.

Materials:

  • 1,3-Propanediol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanediol to anhydrous THF.

  • Cool the mixture in an ice-water bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Hydrogen gas will be evolved, which should be safely vented.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the formation of the disodium alkoxide.

  • Cool the reaction mixture again in an ice-water bath.

  • Add methyl iodide dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

Protocol 2: Purification of Crude this compound

Workup:

  • Carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water and then brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Heat the crude this compound in the distillation flask.

  • Discard the initial low-boiling fraction, which may contain residual solvent or methyl iodide.

  • Carefully collect the fraction that distills at approximately 106°C.

  • Monitor the temperature closely. A sharp increase in temperature indicates that higher-boiling impurities are beginning to distill.

  • Analyze the purity of the collected fractions by GC-MS or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification start 1,3-Propanediol + NaH in THF add_meI Add Methyl Iodide start->add_meI reflux Reflux add_meI->reflux quench Quench with NH4Cl(aq) reflux->quench Crude Reaction Mixture extract Extract with Et2O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill Crude Product collect Collect Fraction at ~106°C distill->collect end end collect->end Pure this compound logical_relationship cluster_impurities Potential Impurities cluster_purification_steps Purification Steps crude_product Crude this compound (Mixture) washing Aqueous Washing crude_product->washing Removes propanediol 1,3-Propanediol (High Boiling) methoxypropanol 3-Methoxy-1-propanol (Medium Boiling) other_impurities Salts, Base, Solvent (Water Soluble/Low Boiling) washing->other_impurities drying Drying washing->drying Leads to distillation Fractional Distillation drying->distillation Prepares for distillation->propanediol Separates distillation->methoxypropanol Separates pure_product Pure this compound distillation->pure_product Yields

References

Removal of byproducts from 1,3-Dimethoxypropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1,3-dimethoxypropane.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in chemical reactions, particularly in its role as a protecting group for diols and as a dehydrating agent.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Low Yield of Protected Product) 1. Presence of Water: Acetal formation is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. 2. Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow or incomplete reaction. 3. Steric Hindrance: Bulky substituents near the carbonyl group or on the diol can hinder the reaction. 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.[1] 2. Optimize Catalyst Loading: Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid, CSA) incrementally. However, be aware that excess acid can lead to side reactions.[2] 3. Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature to overcome steric hindrance. 4. Elevate Temperature: Gently heat the reaction mixture to increase the reaction rate.
Formation of Side Products 1. Elimination Reaction: In the Williamson ether synthesis of this compound, the alkoxide can act as a base, leading to an E2 elimination reaction and the formation of an alkene instead of the desired ether, especially with sterically hindered substrates.[3][4][5] 2. Enol Ether Formation: Acid-catalyzed loss of one molecule of alcohol from the acetal can result in the formation of an enol ether.[6] 3. Polysubstituted Byproducts: In reactions such as the synthesis of 1,3-dibromo-2,2-dimethoxypropane, multiple substitutions can occur.1. Choice of Reagents: In a Williamson synthesis, use a primary alkyl halide with the alkoxide to favor the SN2 reaction over E2 elimination.[4][5][7][8] 2. Neutralize Promptly: After the reaction is complete, neutralize the acid catalyst with a base (e.g., triethylamine, sodium bicarbonate) before workup to prevent enol ether formation.[9] 3. Control Stoichiometry and Reaction Conditions: Carefully control the stoichiometry of the reactants and the reaction temperature to minimize polysubstitution.[10][11]
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of both polar and non-polar substances can lead to the formation of stable emulsions during aqueous extraction. 2. Co-distillation with Solvents: this compound may form azeotropes with reaction solvents, making separation by simple distillation difficult. 3. Contamination with Starting Materials: Unreacted starting materials may be difficult to separate from the product due to similar physical properties.1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filter the emulsion through a pad of Celite.[12] 2. Azeotropic Distillation: If an azeotrope is formed, consider adding a third component to form a new, lower-boiling azeotrope to remove the solvent. 3. Chromatography/Distillation: Use fractional distillation or column chromatography for separation. For acidic or basic impurities, an acid or base wash during the workup can facilitate their removal.
Product Decomposition during Workup or Purification 1. Acid-Sensitivity: The acetal linkage in this compound and its derivatives is sensitive to acid and can be hydrolyzed back to the corresponding carbonyl and diol in the presence of aqueous acid.[] 2. Thermal Instability: Some derivatives of this compound may be thermally labile.1. Neutralize Before Concentration: Ensure the reaction mixture is neutralized before removing the solvent under reduced pressure. Avoid acidic conditions during purification. 2. Use Mild Purification Techniques: Employ purification methods that do not require high temperatures, such as column chromatography at room temperature. If distillation is necessary, use vacuum distillation to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions where this compound is used as a protecting group, and how can I remove them?

A1: The most common byproduct when using this compound for acetal formation is water . Its removal is crucial for driving the reaction to completion.[1]

  • Removal of Water:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water from the reaction mixture.[1]

    • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction flask to absorb the water as it is formed.

Another potential byproduct is the hemiacetal , which is an intermediate in the reaction. To ensure complete conversion to the acetal, use an excess of this compound and ensure all water is removed.

During the deprotection of the acetal, the byproducts will be 1,3-propanediol and methanol . These can typically be removed by an aqueous workup, as they are water-soluble.

Q2: I am synthesizing this compound via the Williamson ether synthesis. What byproducts should I expect and how can I minimize them?

A2: The primary side reaction in the Williamson ether synthesis is an E2 elimination , which produces an alkene instead of the desired ether. This is more likely to occur if your starting materials are sterically hindered.[3][4][5]

  • Minimizing Elimination Byproducts:

    • Choice of Substrate: To synthesize this compound, you would typically react 1,3-propanediol with a methylating agent. To minimize elimination, it is preferable to use a less sterically hindered halide. In this case, reacting the sodium salt of 1,3-propanediol with a methyl halide (like methyl iodide) is the standard approach.

Q3: What is a standard workup procedure for a reaction involving this compound?

A3: A typical aqueous workup is often sufficient.

  • Quench the Reaction: If the reaction is conducted under acidic or basic conditions, neutralize it first. For acidic reactions, a wash with a weak base like saturated sodium bicarbonate solution is common. For basic reactions, a wash with a weak acid like dilute hydrochloric acid or saturated ammonium chloride solution may be used.

  • Aqueous Extraction: Transfer the reaction mixture to a separatory funnel and wash with water to remove water-soluble impurities and salts. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can then be purified by distillation (often under vacuum) or column chromatography.

Q4: How can I confirm the purity of my this compound-containing product and identify byproducts?

A4: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both assessing the purity and identifying volatile byproducts by comparing their mass spectra to libraries.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and get a qualitative idea of the purity of the product.

Experimental Protocols

Protocol 1: General Aqueous Workup for Acetal Protection Reaction

This protocol describes a standard procedure for working up a reaction mixture after using this compound to protect a diol.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or GC), cool the reaction mixture to room temperature.

  • Neutralization: If an acid catalyst was used, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 20 mL)

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography.

Protocol 2: Purification of a Dimethoxypropane Derivative by Washing and Crystallization

This protocol is adapted from the synthesis of 1,3-dibromo-2,2-dimethoxypropane and is suitable for solid products.[10][11]

  • Initial Separation: After the reaction is complete, the precipitated solid product is separated from the reaction solvent by filtration.

  • Washing: The collected solid is washed with cold methanol to remove unreacted starting materials and soluble byproducts. This washing step can be repeated.

  • Drying: The washed solid is then dried under vacuum to remove residual solvent.

  • Purity Assessment: The purity of the final product can be determined by gas chromatography. Purity levels of 97-99% have been reported using this method for 1,3-dibromo-2,2-dimethoxypropane.[10]

Quantitative Data

The following table summarizes reported purity levels for a dimethoxypropane derivative after purification.

ProductPurification MethodPurityAnalytical MethodReference
1,3-Dibromo-2,2-dimethoxypropaneWashing with methanol and vacuum drying97-99%Gas Chromatography[10]

Visualizations

experimental_workflow reaction Reaction Mixture neutralization Neutralization (e.g., NaHCO3 wash) reaction->neutralization extraction Aqueous Extraction (Water & Brine Washes) neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure Product purification->product troubleshooting_logic start Incomplete Reaction? check_water Remove Water? (Dean-Stark/Sieves) start->check_water Yes side_products Side Products Formed? start->side_products No check_catalyst Increase Catalyst? check_water->check_catalyst check_temp Increase Temperature/Time? check_catalyst->check_temp check_temp->side_products optimize_reagents Optimize Reagents? (e.g., for SN2 vs E2) side_products->optimize_reagents Yes purification_issue Purification Difficulty? side_products->purification_issue No neutralize_promptly Neutralize Promptly? optimize_reagents->neutralize_promptly neutralize_promptly->purification_issue break_emulsion Break Emulsion? (Brine/Celite) purification_issue->break_emulsion Yes success Successful Reaction purification_issue->success No change_method Change Purification Method? (e.g., Chromatography) break_emulsion->change_method change_method->success

References

Stability of 1,3-Dimethoxypropane under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dimethoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a dialkyl ether that exhibits good stability under neutral and basic conditions, making it a suitable solvent for a variety of reactions. However, like other acetals and ethers, it is susceptible to cleavage under acidic conditions. Its stability towards oxidizing and reducing agents varies depending on the specific reagent and reaction conditions.

Q2: Under what acidic conditions will this compound decompose?
Q3: Is this compound stable to strong bases?

Yes, this compound is generally stable under strongly basic conditions. Ethers are typically unreactive towards bases, which is why they are often used as solvents for reactions involving strong bases like organolithium reagents.[2]

Q4: How does this compound hold up against common oxidizing and reducing agents?

Oxidizing Agents: The stability of this compound towards oxidizing agents is moderate. While it is generally stable to mild oxidizing agents, strong oxidants like potassium permanganate can oxidize the ether linkages, particularly under acidic conditions. The products of such oxidation can include 3-methoxypropanoic acid and further cleavage products.

Reducing Agents: this compound is stable to common hydride-based reducing agents. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) do not typically reduce ether functional groups.[6][7] This stability allows it to be used as a solvent for reduction reactions of other functional groups.

Troubleshooting Guides

Issue 1: Unexpected side products are observed in my reaction when using this compound as a solvent.
  • Possible Cause 1: Acidic Impurities.

    • Troubleshooting: Traces of acid in your reaction mixture can catalyze the hydrolysis of this compound. Ensure all reagents and glassware are free of acidic residues. If necessary, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any stray protons.

  • Possible Cause 2: Reaction with Strong Electrophiles.

    • Troubleshooting: While generally stable, the oxygen atoms in this compound have lone pairs of electrons and can act as Lewis bases. Highly reactive electrophiles may complex with or react with the ether oxygens. If this is suspected, consider using a less coordinating solvent.

  • Possible Cause 3: Peroxide Formation.

    • Troubleshooting: Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light. These peroxides can initiate unwanted side reactions. Always use freshly opened bottles or test for the presence of peroxides before use. Store in a cool, dark place under an inert atmosphere.

Issue 2: Low yield when using this compound for acetal protection.
  • Possible Cause 1: Incomplete Water Removal.

    • Troubleshooting: Acetal formation is an equilibrium reaction.[8] To drive the reaction to completion, water must be removed as it is formed. Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.

  • Possible Cause 2: Insufficient Catalyst.

    • Troubleshooting: An acid catalyst is required for acetal formation. Ensure you are using an appropriate amount of a suitable catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Possible Cause 3: Steric Hindrance.

    • Troubleshooting: If the carbonyl group you are trying to protect is sterically hindered, the reaction may be slow or incomplete. Consider increasing the reaction time, temperature, or using a less sterically demanding protecting group.

Stability Under Various Reaction Conditions

ConditionStabilityPotential Products of DegradationNotes
Acidic (e.g., aq. HCl, pH < 5) Low3-Methoxypropanal, Methanol, Propane-1,3-diolHydrolysis is acid-catalyzed. The rate increases with decreasing pH.[4][9]
Basic (e.g., aq. NaOH, pH > 9) HighNone expectedGenerally stable to a wide range of basic conditions.[2]
Oxidative (e.g., KMnO₄) Moderate3-Methoxypropanoic acid, CO₂, H₂OStability depends on the strength of the oxidizing agent and reaction conditions.
Reductive (e.g., NaBH₄, LiAlH₄) HighNone expectedEthers are generally inert to hydride reducing agents.[6][7]
Thermal ModerateAlkenes, Aldehydes, smaller fragmentsDecomposition temperature is dependent on atmosphere and pressure.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound under Acidic Conditions
  • Preparation of Reaction Mixture:

    • Prepare a solution of this compound (e.g., 0.1 M) in a buffered aqueous solution of the desired pH (e.g., pH 2, 4, 6).

    • Include an internal standard (e.g., undecane) for quantitative analysis.

  • Incubation:

    • Maintain the reaction mixture at a constant temperature (e.g., 25 °C or 50 °C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction:

    • Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) to stop the hydrolysis.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Analysis:

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and any degradation products.

    • Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: General Procedure for Assessing the Thermal Stability of this compound using Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperature at which the maximum rate of weight loss occurs can also be determined.

Visualizations

Hydrolysis_Pathway This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H+ 3-Methoxypropanal 3-Methoxypropanal Protonated Ether->3-Methoxypropanal + H2O - CH3OH - H+ Propane-1,3-diol Propane-1,3-diol 3-Methoxypropanal->Propane-1,3-diol + H2O, H+ - CH3OH

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Acetal_Formation Start Low Yield in Acetal Formation Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is sufficient acid catalyst present? A1_Yes->Q2 Sol1 Use Dean-Stark or add molecular sieves. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the carbonyl sterically hindered? A2_Yes->Q3 Sol2 Increase catalyst loading. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase reaction time/temperature or consider a different protecting group. A3_Yes->Sol3 End Re-evaluate reaction setup. A3_No->End

References

Technical Support Center: 1,3-Dimethoxypropane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-dimethoxypropane in large-scale synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of reactions involving this compound.

Issue 1: Incomplete Acetalization Reaction

Question: My large-scale acetalization reaction using this compound is not going to completion, resulting in low yields of the desired protected compound. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete acetalization on a large scale can be attributed to several factors, often related to mass and heat transfer limitations that are less prominent in laboratory settings.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Key Considerations for Scale-Up
Insufficient Water Removal The equilibrium of acetal formation must be driven towards the product by removing the water byproduct. At scale, this can be more challenging. - Azeotropic Distillation: Ensure your Dean-Stark trap or equivalent setup is adequately sized for the larger volume of solvent and anticipated water. Monitor the rate of water collection.[1] - Drying Agents: For reactions where distillation is not feasible, ensure sufficient capacity of molecular sieves or other drying agents. Consider that the drying agent's efficiency can decrease over time and with larger volumes.- Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making it harder to maintain a consistent temperature for efficient azeotropic removal of water. Ensure adequate heating and insulation. - Mixing: Inadequate mixing can lead to localized areas of high water concentration, inhibiting the reaction. Ensure your stirring mechanism is robust enough for the reactor size and viscosity of the reaction mixture.
Catalyst Deactivation or Insufficient Loading Acid catalysts are essential for acetalization.[2] - Catalyst Choice: While homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) are common, consider heterogeneous catalysts for easier removal at scale.[3] - Catalyst Loading: What works at the lab scale may not be sufficient for a larger batch. A slight increase in catalyst loading may be necessary, but be mindful of potential side reactions.- Catalyst Distribution: Ensure the catalyst is evenly distributed throughout the reaction mixture. Poor mixing can lead to localized "hot spots" of low catalyst concentration. - Catalyst Stability: Some catalysts may be less stable over the longer reaction times often required for large-scale batches.
Poor Mass Transfer Reactants need to come into contact for the reaction to proceed. - Stirring Rate: Increase the stirring speed to improve mixing. Be cautious of creating a vortex that may not effectively mix the entire volume. - Baffles: If your reactor design allows, the use of baffles can significantly improve mixing efficiency.- Viscosity: As the reaction progresses, the viscosity of the mixture may change, impacting mixing. Monitor and adjust stirring as needed.

Experimental Protocol: Large-Scale Acetalization of a Model Aldehyde

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap with a suitable solvent (e.g., toluene).

  • Reagent Charging: Add the aldehyde (1.0 eq) and this compound (1.2-1.5 eq) to the reactor.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux and begin collecting water in the Dean-Stark trap. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).[4] The reaction is complete when no more water is collected and the starting material is consumed.

  • Work-up: Cool the reaction mixture. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization.

Issue 2: Byproduct Formation and Purification Challenges

Question: I am observing significant byproduct formation in my large-scale reaction, making the purification of my product difficult. What are the common side reactions and how can I minimize them and improve purification?

Answer:

Byproduct formation is a common challenge during scale-up. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategies
Hemiacetal Incomplete reaction or presence of excess water.- Ensure efficient water removal as described in Issue 1. - Increase the equivalents of this compound.
Self-condensation of Aldehyde/Ketone Catalyzed by the acid, especially at higher temperatures and concentrations.- Control the reaction temperature carefully. - Consider a slower addition of the acid catalyst.
Oligomers/Polymers Can occur with certain substrates, particularly in the presence of strong acids and high temperatures.- Use a milder acid catalyst or a lower concentration. - Optimize the reaction temperature to the lowest effective level.

Purification Challenges and Solutions:

Challenge Solution
Removal of Excess this compound Due to its volatility, excess this compound can often be removed by distillation.[2]
Separation from Structurally Similar Byproducts This may require more sophisticated purification techniques. - Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different. - Crystallization: If the product is a solid, crystallization can be a highly effective purification method at scale. - Chromatography: While challenging to scale, flash chromatography may be necessary for high-purity requirements.
Work-up Emulsions The presence of polar byproducts can lead to the formation of emulsions during aqueous work-up. - Add brine to the aqueous layer to increase its ionic strength. - Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: this compound is a flammable liquid and vapor.[5] Key safety precautions for large-scale handling include:

  • Flammability: Use in a well-ventilated area away from ignition sources.[6] Ensure all equipment is properly grounded to prevent static discharge.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6]

Q2: How can I monitor the progress of my large-scale reaction involving this compound?

A2: Real-time monitoring is crucial for process control at scale. Process Analytical Technology (PAT) offers several tools for this purpose.[2]

  • Spectroscopic Methods: In-line FTIR or Raman spectroscopy can monitor the disappearance of the carbonyl peak of the starting material and the appearance of the C-O stretches of the acetal product.[7]

  • Chromatographic Methods: On-line HPLC or GC can provide quantitative data on the concentration of reactants, products, and byproducts.[3]

Q3: Can this compound be used as a solvent in large-scale synthesis?

A3: Yes, this compound's stability and ability to dissolve a variety of monomers make it useful as a solvent in industrial applications, such as in the polymer industry.[] Its volatility facilitates easy removal after the reaction is complete.[2]

Q4: What are the advantages of using this compound over other dehydrating agents or protecting groups in an industrial setting?

A4: this compound offers several advantages for large-scale synthesis:

  • Relatively Low Toxicity: It is considered to have a more manageable safety profile compared to some other stronger dehydrating agents.[]

  • Volatility: Its moderate boiling point allows for easy removal by distillation.[2]

  • Stability: The resulting acetal is stable under a variety of reaction conditions.[2]

Visualizations

Acetalization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor Setup Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Catalyst Addition Catalyst Addition Reagent Charging->Catalyst Addition Heating & Water Removal Heating & Water Removal Catalyst Addition->Heating & Water Removal Reaction Monitoring (PAT) Reaction Monitoring (PAT) Heating & Water Removal->Reaction Monitoring (PAT) Continuous Reaction Monitoring (PAT)->Heating & Water Removal Feedback Loop Quenching Quenching Reaction Monitoring (PAT)->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproduct Troubleshooting Byproduct Formation Incomplete Reaction Incomplete Reaction Check Water Removal Check Water Removal Incomplete Reaction->Check Water Removal Evaluate Catalyst Evaluate Catalyst Incomplete Reaction->Evaluate Catalyst Improve Mixing Improve Mixing Incomplete Reaction->Improve Mixing Byproduct Formation Byproduct Formation Optimize Temperature Optimize Temperature Byproduct Formation->Optimize Temperature Adjust Catalyst Loading Adjust Catalyst Loading Byproduct Formation->Adjust Catalyst Loading Modify Work-up Modify Work-up Byproduct Formation->Modify Work-up

References

Technical Support Center: Storage and Handling of 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 1,3-dimethoxypropane during storage. The primary cause of degradation is the formation of explosive peroxides through autoxidation. Following the guidelines below will ensure the stability and safety of your material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause of decomposition in this compound, an ether, is autoxidation. This is a slow reaction with atmospheric oxygen that forms unstable and potentially explosive peroxide by-products.[1][2] This process is a free-radical chain reaction initiated by factors such as light and heat.

Q2: What are the visible signs of this compound degradation?

A2: Visible signs of significant peroxide formation, and therefore degradation, can include the formation of crystals, particularly around the cap of the container.[3][4] You might also observe a viscous liquid, discoloration, or stratification of the liquid.[3][5] If any of these signs are present, do not move the container and consult your institution's environmental health and safety (EHS) office for guidance on safe disposal.[3][6]

Q3: How does exposure to air and light affect the stability of this compound?

A3: Exposure to air (oxygen) and light significantly accelerates the decomposition of this compound.[1][7] Oxygen is a necessary reactant for the autoxidation process, and UV light can initiate the free radical chain reaction that leads to peroxide formation.[1]

Q4: Can I store this compound in the refrigerator?

A4: While storing this compound in a cool place is recommended, refrigeration is not always the best practice and does not prevent peroxide formation.[4] It is crucial to use an explosion-proof refrigerator for storing flammable liquids like ethers.[4] More importantly, ensure the container is tightly sealed to prevent the ingress of air.

Q5: What is the recommended shelf life for this compound?

A5: this compound falls under the category of ethers that form explosive peroxides. As a general guideline for peroxide-forming chemicals, it is recommended to dispose of opened containers within 6 to 12 months.[1][2] Unopened containers should ideally be used before the manufacturer's expiration date. It is critical to date the container upon receipt and upon opening to track its age.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected contamination or decomposition Peroxide formation due to prolonged storage or improper handling.1. Do not move the container if crystals are visible. [3] 2. Visually inspect for signs of peroxide formation (crystals, discoloration).[3][4] 3. If safe to do so (no visible crystals), test for peroxides using one of the methods described in the Experimental Protocols section. 4. If peroxide levels are above 100 ppm, do not use the solvent and arrange for its safe disposal through your EHS office.[8]
Inconsistent experimental results Presence of peroxides interfering with the chemical reaction.1. Test the this compound for peroxides. 2. If peroxides are present at levels that could affect your experiment, purify the solvent using the peroxide removal protocol below. 3. Consider using a freshly opened bottle of this compound for sensitive applications.
Cloudy appearance of the liquid Potential peroxide formation or other contamination.1. Do not use the material.[5] 2. Treat as potentially hazardous and consult your EHS office for disposal.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

Method A: Peroxide Test Strips

This is the recommended method for routine testing due to its simplicity and safety.[5]

  • Materials: Commercial peroxide test strips (e.g., Quantofix®), sample of this compound.

  • Procedure:

    • Follow the manufacturer's instructions for the specific test strips being used.[7]

    • Typically, this involves dipping the test strip into the solvent for a specified time.

    • After removing the strip, wait for the color to develop and compare it to the color scale provided with the kit to determine the peroxide concentration in parts per million (ppm).[8]

    • For use in organic solvents, it may be necessary to wet the test zone with one drop of water after the solvent has evaporated.[8]

Method B: Potassium Iodide (KI) Test

This method provides a semi-quantitative indication of peroxide presence.[8][9]

  • Materials:

    • 1% Potassium Iodide (KI) solution (freshly prepared).

    • Glacial acetic acid.

    • Starch solution (optional, for increased sensitivity).

    • Test tube.

  • Procedure:

    • In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[10]

    • Add about 0.1 g of sodium iodide or potassium iodide crystals or a few drops of a freshly prepared 1% KI solution.[8][9]

    • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[8][9]

    • For a more sensitive test, add a drop of starch solution. A blue or purple color indicates the presence of peroxides.

Protocol 2: Peroxide Removal

Caution: This procedure should only be performed by trained personnel in a fume hood, and the peroxide level of the solvent should be known to be at a safe level for handling before starting.

Method: Activated Alumina Column

  • Materials:

    • Activated alumina (basic or neutral).

    • Glass chromatography column.

    • This compound containing peroxides.

  • Procedure:

    • Pack a glass chromatography column with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent to be purified.[4]

    • Carefully pass the this compound through the column.

    • Collect the purified solvent.

    • Retest the solvent to ensure peroxides have been removed.[4]

    • The solvent purified by this method will likely have had any inhibitors removed and should be used immediately and not stored.[4]

    • The alumina column will retain some peroxides and should be handled and disposed of as hazardous waste.[4]

Visualizations

Decomposition_Pathway This compound This compound Free Radical Formation Free Radical Formation This compound->Free Radical Formation Light, Heat Reaction with O2 Reaction with O2 Free Radical Formation->Reaction with O2 O2 Peroxy Radical Peroxy Radical Reaction with O2->Peroxy Radical Hydrogen Abstraction Hydrogen Abstraction Peroxy Radical->Hydrogen Abstraction from another this compound molecule Hydroperoxides Hydroperoxides Hydrogen Abstraction->Hydroperoxides Further Decomposition (Explosive Products) Further Decomposition (Explosive Products) Hydroperoxides->Further Decomposition (Explosive Products)

Caption: Autoxidation pathway of this compound.

Troubleshooting_Workflow start Suspect Decomposition visual_inspection Visually Inspect Container start->visual_inspection crystals_present Crystals or Discoloration Present? visual_inspection->crystals_present stop_unsafe STOP! Do Not Move. Contact EHS for Disposal. crystals_present->stop_unsafe Yes test_peroxides Test for Peroxides crystals_present->test_peroxides No peroxides_detected Peroxides > 100 ppm? test_peroxides->peroxides_detected dispose Dispose of Material via EHS peroxides_detected->dispose Yes use_material Material is Safe to Use peroxides_detected->use_material No

Caption: Troubleshooting workflow for suspected decomposition.

Storage_Decision_Tree start Storing this compound container_check Is the container original and airtight? start->container_check transfer_container Transfer to an airtight, opaque container container_check->transfer_container No storage_location Store in a cool, dark, well-ventilated area container_check->storage_location Yes transfer_container->storage_location inert_gas Purge headspace with inert gas (e.g., Nitrogen) storage_location->inert_gas labeling Date container (Received & Opened) inert_gas->labeling final_storage Properly Stored labeling->final_storage

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: Managing Moisture Sensitivity in 1,3-Dimethoxypropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving 1,3-dimethoxypropane. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound is an acyclic acetal.[][2][3] Acetals are a class of organic compounds that are characteristically sensitive to hydrolysis in the presence of acid.[] Moisture, even in trace amounts, can provide the water necessary for this acid-catalyzed hydrolysis, which will revert the acetal to its parent aldehyde or ketone and two equivalents of alcohol. This sensitivity is crucial to its function as a protecting group in organic synthesis, as the protecting group can be removed under acidic conditions when desired.[]

Q2: What are the primary applications of this compound in research and drug development?

A2: Due to its chemical properties, this compound is primarily used as:

  • A protecting group: It is used to protect aldehyde and ketone functionalities from reacting with nucleophiles or under basic conditions.[]

  • A solvent: Its stability under neutral and basic conditions, and its ability to dissolve a variety of organic compounds, makes it a suitable solvent for certain reactions.[]

  • A reagent in acetalization reactions: It can be used to convert diols into their corresponding acetals, a common protecting group strategy for diols.

Q3: How should this compound be stored to prevent degradation?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

Q4: What are the signs that my this compound has been contaminated with water?

A4: Contamination with water, especially in the presence of acidic impurities, will lead to the hydrolysis of this compound. This may not be visually apparent. The most reliable way to check for degradation is through analytical methods such as NMR spectroscopy, where you might observe the formation of propanal and methanol. For quantitative analysis of water content, Karl Fischer titration is the recommended method.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during experiments with this compound.

Problem 1: My reaction is not proceeding to completion, and I suspect moisture contamination.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated this compound Verify the purity of your this compound. If it has been opened multiple times, it may have absorbed atmospheric moisture. Consider purifying it by distillation over a suitable drying agent like sodium.Using fresh or purified this compound should improve reaction outcomes.
Wet Solvents Ensure all solvents used in the reaction are rigorously dried. Standard procedures involve distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).Reducing the water content in your solvents to low ppm levels will prevent unwanted side reactions.
Improperly Dried Glassware Glassware can adsorb a significant amount of water on its surface. Flame-dry all glassware under vacuum or dry in an oven at >120°C for several hours and cool under an inert atmosphere before use.Thoroughly dried glassware will minimize the introduction of water into your reaction.
Leaks in the Reaction Setup Ensure all joints in your reaction apparatus are well-sealed. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. Maintain a positive pressure of inert gas.An airtight system will prevent atmospheric moisture from entering the reaction.

Problem 2: I am observing unexpected byproducts in my reaction.

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound If your reaction conditions are acidic, even trace amounts of water can cause hydrolysis, leading to the formation of propanal and methanol. These can then participate in side reactions.Buffer your reaction if possible, or ensure absolutely anhydrous conditions.
Side reactions of the aldehyde product The propanal formed from hydrolysis can undergo self-condensation (aldol reaction) or react with other nucleophiles present in the reaction mixture.Strict moisture exclusion will prevent the formation of propanal and its subsequent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Acetonide Protection of a Diol using an Acetal

This protocol is adapted from a procedure using 2,2-dimethoxypropane and can be used as a starting point for reactions with this compound.[4]

Materials:

  • Diol (1 equivalent)

  • This compound (can be used as the solvent)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Iodine)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, if this compound is not the solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the diol in this compound.

  • Add a catalytic amount of p-TsOH or iodine to the solution.

  • Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Yields for Acetonide Protection of Various Diols (using 2,2-dimethoxypropane and Iodine catalyst) [4]

DiolReaction Time (hours)Yield (%)
D-Glucose375
D-Mannitol460
D-Xylose565
D-Mannose465
Resorcinol480
Glycerol575
Propane 1,3-diol377
Catechol373
Cyclohexane 1,2-diol470

Protocol 2: Karl Fischer Titration for Water Content Determination

This is a general procedure for determining the water content in an organic solvent like this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe for sample injection

Procedure:

  • Titrator Preparation: Fill the titrator with the appropriate Karl Fischer reagent and solvent. Allow the instrument to titrate the residual moisture in the solvent to a stable endpoint (the "drift" should be low and constant).

  • Standardization: If using a volumetric titrator, standardize the Karl Fischer reagent using a known amount of water or a certified water standard. This determines the titer of the reagent (mg H₂O / mL reagent). Coulometric systems do not require standardization.

  • Sample Analysis: a. Using a dry, gastight syringe, draw a known volume or weight of the this compound sample. b. Inject the sample into the titration cell. c. The titrator will automatically start the titration and stop at the endpoint. d. The instrument will display the amount of water detected in micrograms or calculate the percentage based on the sample size.

  • Calculation (for volumetric titration): Water content (ppm) = (Volume of KF reagent (mL) * Titer (mg/mL) / Sample weight (g)) * 1000

Visualizations

Troubleshooting_Moisture_Sensitivity cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_outcome Outcome start Low reaction yield or unexpected byproducts check_reagents Check purity of this compound and other reagents start->check_reagents check_solvents Verify dryness of solvents (e.g., via Karl Fischer titration) start->check_solvents check_glassware Inspect glassware drying procedure (flame-dried or oven-dried?) start->check_glassware check_setup Examine reaction setup for leaks (joints, septa) start->check_setup purify_reagents Purify reagents by distillation or use a fresh bottle check_reagents->purify_reagents Impure? dry_solvents Re-dry solvents using appropriate drying agents and distillation check_solvents->dry_solvents Wet? dry_glassware Properly flame-dry or oven-dry glassware and cool under inert gas check_glassware->dry_glassware Improperly dried? improve_setup Re-assemble setup, grease joints, use new septa, maintain positive pressure check_setup->improve_setup Leaks found? outcome Reaction proceeds as expected purify_reagents->outcome dry_solvents->outcome dry_glassware->outcome improve_setup->outcome

Caption: Troubleshooting workflow for moisture-related issues.

Inert_Atmosphere_Reaction_Workflow cluster_prep Preparation cluster_reagents Reagents and Solvents cluster_reaction Reaction cluster_workup Workup dry_glassware 1. Dry Glassware (Oven or Flame-Dry) assemble_setup 2. Assemble Apparatus Hot and Cool Under Inert Gas dry_glassware->assemble_setup dry_solvents 3. Use Anhydrous Solvents assemble_setup->dry_solvents add_reagents 4. Add Solid Reagents Under Positive Inert Gas Flow dry_solvents->add_reagents transfer_liquids 5. Transfer Liquid Reagents via Syringe add_reagents->transfer_liquids run_reaction 6. Run Reaction Under Positive Inert Gas Pressure transfer_liquids->run_reaction monitor_reaction 7. Monitor by TLC/GC/LC-MS run_reaction->monitor_reaction quench_reaction 8. Quench Reaction monitor_reaction->quench_reaction extraction 9. Aqueous Workup and Extraction quench_reaction->extraction dry_extract 10. Dry Organic Layer (e.g., Na2SO4) extraction->dry_extract purification 11. Purify Product dry_extract->purification

Caption: Experimental workflow for moisture-sensitive reactions.

References

Validation & Comparative

A Comparative Guide to Diol Protection: 1,3-Dioxane vs. Isopropylidene Ketal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the judicious selection of protecting groups is a critical determinant of success. For the protection of 1,2- and 1,3-diols, cyclic acetals and ketals are among the most ubiquitously employed strategies due to their ease of formation, general stability, and predictable cleavage. This guide provides a comprehensive, data-driven comparison between two common cyclic protecting groups: the formaldehyde acetal (forming a 1,3-dioxane from a 1,3-diol) and the isopropylidene ketal (forming a 2,2-dimethyl-1,3-dioxane from a 1,3-diol).

This comparison will focus on the use of dimethoxymethane as the precursor for the formaldehyde acetal and 2,2-dimethoxypropane for the isopropylidene ketal, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

Introduction to the Protecting Groups

1,3-Dioxane (Formaldehyde Acetal Protecting Group)

Derived from the reaction of a 1,3-diol with formaldehyde or a formaldehyde equivalent like dimethoxymethane, the 1,3-dioxane is a six-membered cyclic acetal. This protecting group is valued for its stability under a range of non-acidic conditions.

Isopropylidene Ketal (Acetonide)

The isopropylidene ketal, commonly referred to as an acetonide, is formed from the acid-catalyzed reaction of a diol with acetone or an acetone equivalent such as 2,2-dimethoxypropane.[1] When protecting a 1,3-diol, this results in a 2,2-dimethyl-1,3-dioxane. Acetonides are one of the most common protecting groups for diols.[2]

Comparative Data

The choice of protecting group often hinges on the desired stability and the conditions required for its removal. The following tables summarize the performance of formaldehyde acetals and isopropylidene ketals in the protection of 1,3-propanediol.

Table 1: Formation of 1,3-Dioxane and 2,2-Dimethyl-1,3-dioxane from 1,3-Propanediol

Protecting GroupReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-DioxaneDimethoxymethaneBoron trifluoride etherate, Acetic acidChloroformReflux882-86[3]
2,2-Dimethyl-1,3-dioxane2,2-DimethoxypropaneIodine (20 mol%)2,2-DimethoxypropaneRoom Temp.377[4]

Table 2: Stability of 1,3-Dioxane and Isopropylidene Ketal Protecting Groups

Protecting GroupAcidic Conditions (hydrolysis)Basic ConditionsReductive ConditionsOxidative Conditions
1,3-DioxaneLabileStableStableGenerally Stable
Isopropylidene KetalLabileStableStableGenerally Stable

Quantitative Comparison of Acid-Catalyzed Hydrolysis Rates

Kinetic studies on the acid-catalyzed hydrolysis of cyclic acetals reveal important differences in their stability. Generally, six-membered 1,3-dioxanes are thermodynamically more stable than their five-membered 1,3-dioxolane counterparts. However, when comparing substituted 1,3-dioxanes, steric factors come into play.

The rate of hydrolysis is dependent on the stability of the intermediate carboxonium ion. For the unsubstituted 1,3-dioxane (formaldehyde acetal), the intermediate is a secondary carboxonium ion. In contrast, the hydrolysis of a 2,2-dimethyl-1,3-dioxane (isopropylidene ketal) proceeds through a more stable tertiary carboxonium ion, which would suggest a faster rate of hydrolysis. However, steric effects from the gem-dimethyl group can influence the rate.

One study on the reductive cleavage of cyclic acetals and ketals found that for acetals, 1,3-dioxolanes are cleaved more rapidly than 1,3-dioxanes. Conversely, for ketals, 2,2-disubstituted 1,3-dioxanes can be cleaved faster than their dioxolane counterparts, which is attributed to the relief of 1,3-diaxial interactions in the dioxane ring.[5] While this is for reductive cleavage, it highlights the influence of the C2-substituents on reactivity.

Experimental Protocols

Protocol 1: Protection of 1,3-Propanediol as a 2,2-Dimethyl-1,3-dioxane (Isopropylidene Ketal)[4]

Reaction: Acid-catalyzed ketalization of 1,3-propanediol with 2,2-dimethoxypropane.

Reagents and Materials:

  • 1,3-Propanediol (1.0 equiv)

  • 2,2-Dimethoxypropane (used as solvent)

  • Iodine (0.2 equiv)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1,3-propanediol (20 mmol) in 2,2-dimethoxypropane.

  • Add iodine (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, extract the product with ethyl acetate.

  • Purify the product by column chromatography to yield the 2,2-dimethyl-1,3-dioxane.

Protocol 2: Protection of a 1,3-Diol as a 1,3-Dioxane (Formaldehyde Acetal)

Note: The following protocol is adapted from the synthesis of a 1,3-dithiane and represents a general procedure for the formation of a 1,3-dioxane from a 1,3-diol and dimethoxymethane.[3]

Reaction: Acid-catalyzed acetalization of a 1,3-diol with dimethoxymethane.

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • Dimethoxymethane (1.1 equiv)

  • Boron trifluoride diethyl etherate

  • Glacial acetic acid

  • Chloroform

  • 10% Aqueous potassium hydroxide

  • Anhydrous potassium carbonate

  • Methanol for recrystallization

Procedure:

  • Charge a three-necked, round-bottomed flask with a mixture of boron trifluoride diethyl etherate, glacial acetic acid, and chloroform.

  • Heat the solution to reflux with vigorous stirring.

  • Add a solution of the 1,3-diol and dimethoxymethane in chloroform at a constant rate over several hours.

  • Allow the mixture to cool to room temperature.

  • Wash the reaction mixture successively with water and 10% aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous potassium carbonate and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to yield the pure 1,3-dioxane.

Protocol 3: Deprotection of a Cyclic Acetal/Ketal

Reaction: Acid-catalyzed hydrolysis of a 1,3-dioxane or 2,2-dimethyl-1,3-dioxane.

Reagents and Materials:

  • Protected diol (1.0 equiv)

  • Tetrahydrofuran (THF)/Water (e.g., 4:1 mixture)

  • Strong acid catalyst (e.g., concentrated HCl, p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the protected diol in a suitable solvent mixture such as THF/water.

  • Add a catalytic amount of a strong acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once deprotection is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected diol.

Signaling Pathways and Experimental Workflows

Protection_Mechanism cluster_byproducts Byproducts (removed to drive equilibrium) Diol 1,3-Diol Hemiacetal_Ether Hemiacetal Ether Diol->Hemiacetal_Ether + Carbocation Acetal_Precursor Dimethoxymethane or 2,2-Dimethoxypropane Protonated_Acetal Protonated Acetal Precursor Acetal_Precursor->Protonated_Acetal + H+ Acid_Catalyst H+ Carbocation Carbocation Intermediate Protonated_Acetal->Carbocation - Methanol Protonated_Hemiacetal_Ether Protonated Hemiacetal Ether Hemiacetal_Ether->Protonated_Hemiacetal_Ether + H+ Protected_Diol 1,3-Dioxane or 2,2-Dimethyl-1,3-dioxane Protonated_Hemiacetal_Ether->Protected_Diol - H+ - Methanol Methanol Methanol

Acid-catalyzed mechanism for the protection of a 1,3-diol.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_Protection Mix Diol, Acetal Precursor, and Acid Catalyst Reaction_Monitoring Monitor Reaction by TLC Start_Protection->Reaction_Monitoring Workup_Protection Aqueous Workup and Extraction Reaction_Monitoring->Workup_Protection Purification_Protection Purification (e.g., Column Chromatography) Workup_Protection->Purification_Protection Protected_Product Protected Diol Purification_Protection->Protected_Product Start_Deprotection Dissolve Protected Diol and Add Acid Catalyst Reaction_Monitoring_Deprotection Monitor Reaction by TLC Start_Deprotection->Reaction_Monitoring_Deprotection Workup_Deprotection Neutralization and Extraction Reaction_Monitoring_Deprotection->Workup_Deprotection Purification_Deprotection Purification (if necessary) Workup_Deprotection->Purification_Deprotection Final_Product Deprotected Diol Purification_Deprotection->Final_Product Protected_Product->Start_Deprotection

General experimental workflow for diol protection and deprotection.

Conclusion

The choice between a formaldehyde acetal (1,3-dioxane) and an isopropylidene ketal (2,2-dimethyl-1,3-dioxane) for the protection of 1,3-diols depends on the specific requirements of the synthetic route.

  • Formation: The formation of the isopropylidene ketal using 2,2-dimethoxypropane and a mild catalyst like iodine can be achieved under very gentle conditions (room temperature) with good yields. The formation of the 1,3-dioxane from dimethoxymethane may require stronger acid catalysis and heating.

  • Stability: Both protecting groups are stable to basic and neutral conditions. The relative stability to acid is nuanced. While six-membered rings are generally more stable, the presence of the gem-dimethyl group in the isopropylidene ketal can introduce steric strain that may increase its lability under certain acidic conditions compared to the unsubstituted 1,3-dioxane.

  • Deprotection: Both are readily removed under acidic conditions. The choice of acid and reaction conditions can be tuned to achieve selective deprotection if other acid-labile groups are present.

For applications requiring very mild protection conditions, the isopropylidene ketal appears to be advantageous. However, if greater stability to a wider range of acidic conditions is needed, the unsubstituted 1,3-dioxane may be the preferred choice. The experimental data and protocols provided in this guide should serve as a valuable resource for chemists in designing and executing their synthetic strategies.

References

A Comparative Analysis of 1,3-Dimethoxypropane and Other Acetal Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the various classes of protecting groups, acetals are routinely employed to mask the reactivity of alcohols and carbonyls. This guide offers a detailed comparison of 1,3-dimethoxypropane as a precursor to an acyclic acetal protecting group against other commonly used acetal protecting groups. The following sections provide a data-driven comparison of their stability, formation, and cleavage, supported by detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy.

Introduction to Acetal Protecting Groups

Acetal protecting groups are invaluable for their stability in neutral to strongly basic conditions, rendering them inert to a wide range of nucleophiles, bases, and reducing agents.[1][2] Their utility lies in their facile removal under acidic conditions, allowing for the selective deprotection of the masked functional group.[3] The choice of an acetal protecting group is dictated by the specific reaction conditions of the synthetic route, particularly the pH stability required. Acetal protecting groups can be broadly categorized into acyclic and cyclic acetals. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable to hydrolysis than their acyclic counterparts due to entropic factors.[1][2]

Comparative Performance of Acetal Protecting Groups

While direct quantitative comparative studies detailing the kinetic and thermodynamic parameters of acetals derived from this compound alongside other common acetal protecting groups are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be made based on established principles of acetal stability and reactivity. The following table summarizes the general characteristics and typical reaction conditions for several common acetal protecting groups.

Table 1: Comparison of Common Acetal Protecting Groups

Protecting GroupPrecursorStructure of Protected Alcohol (R-OPG)Typical Protection ConditionsTypical Deprotection ConditionsRelative Stability & Remarks
Dimethyl Acetal This compoundR-O-CH(OCH₃)₂Substrate, this compound, cat. CSA, CH₂Cl₂, RTAq. AcOH, THF, RT or mild Lewis acidAcyclic acetal, generally less stable than cyclic acetals, susceptible to mild acidic cleavage.[1]
Isopropylidene Ketal (Acetonide) 2,2-DimethoxypropaneR-O-C(CH₃)₂-O-R' (for diols)Diol, 2,2-dimethoxypropane, cat. p-TsOH, Acetone, RTMild aqueous acid (e.g., 80% AcOH) or Lewis acidsCommonly used for the protection of cis-diols. Relatively stable.
Methoxymethyl (MOM) ether MOMClR-O-CH₂OCH₃Alcohol, MOMCl, DIPEA, CH₂Cl₂, 0 °C to RTAcid-catalyzed hydrolysis (e.g., HCl in MeOH).[3]More stable than simple acetals. MOMCl is a carcinogen.[3]
2-(Trimethylsilyl)ethoxymethyl (SEM) ether SEMClR-O-CH₂OCH₂CH₂Si(CH₃)₃Alcohol, SEMCl, NaH, DMF, 0 °CFluoride source (e.g., TBAF) or Lewis/protic acids.[3]Offers orthogonal deprotection strategy using fluoride ions.[3]
1,3-Dioxolane Ethylene glycolCyclic acetalCarbonyl, ethylene glycol, cat. p-TsOH, Toluene, reflux (Dean-Stark)Aqueous acid (e.g., 1M HCl).Cyclic acetal, more stable to hydrolysis than acyclic acetals.[2]
1,3-Dioxane 1,3-PropanediolCyclic acetalCarbonyl, 1,3-propanediol, cat. p-TsOH, Toluene, reflux (Dean-Stark)Aqueous acid (e.g., 1M HCl).Six-membered cyclic acetal, generally more stable than 1,3-dioxolanes.[4]

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol using this compound and its subsequent deprotection are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol using this compound

Objective: To protect a primary hydroxyl group as a dimethyl acetal.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • Camphorsulfonic acid (CSA) (0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add this compound (1.5 equiv).

  • Add camphorsulfonic acid (CSA) (0.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected alcohol.

Protocol 2: Deprotection of a Dimethyl Acetal

Objective: To cleave the dimethyl acetal protecting group to regenerate the primary alcohol.

Materials:

  • Acetal-protected alcohol (1.0 equiv)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal-protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and aqueous acetic acid (e.g., 80% AcOH in water).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualization of Experimental Workflow and Stability Comparison

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for acetal protection and deprotection, and a logical comparison of the stability of different acetal protecting groups.

G cluster_protection Protection cluster_deprotection Deprotection Start_P Primary Alcohol + This compound Reagents_P cat. CSA, CH2Cl2, RT Start_P->Reagents_P 1 Reaction_P Acetal Formation Reagents_P->Reaction_P 2 Workup_P Aqueous Workup Reaction_P->Workup_P 3 Purification_P Column Chromatography Workup_P->Purification_P 4 Product_P Protected Alcohol Purification_P->Product_P 5 Start_D Protected Alcohol Product_P->Start_D Proceed to next synthetic step Reagents_D Aq. AcOH, THF, RT Start_D->Reagents_D 1 Reaction_D Acetal Hydrolysis Reagents_D->Reaction_D 2 Workup_D Aqueous Workup Reaction_D->Workup_D 3 Purification_D Column Chromatography Workup_D->Purification_D 4 Product_D Deprotected Alcohol Purification_D->Product_D 5

Caption: Experimental workflow for alcohol protection and deprotection.

G cluster_stability Relative Stability of Acetal Protecting Groups Stability Condition Least Stable Moderately Stable Most Stable Acidic Acidic (e.g., H₃O⁺) Acyclic Acetals (e.g., from this compound) 1,3-Dioxolane, MOM 1,3-Dioxane, SEM Basic Basic (e.g., NaOH) All Generally Stable

Caption: Relative stability of acetal protecting groups.

Conclusion

The selection of an appropriate acetal protecting group is a critical decision in the design of a synthetic route. Acyclic acetals derived from reagents like this compound offer the advantage of mild cleavage conditions, which is beneficial when acid-sensitive functional groups are present in the molecule.[1] In contrast, cyclic acetals such as 1,3-dioxanes provide greater stability for synthetic steps requiring more robust protection.[4] For instances where orthogonal deprotection strategies are necessary, silyl-based acetals like SEM ethers present a powerful alternative.[3] A thorough understanding of the relative stabilities and the conditions required for the formation and cleavage of these protecting groups, as outlined in this guide, is essential for achieving high yields and minimizing side reactions in complex organic synthesis.

References

Performance comparison of 1,3-Dimethoxypropane and glymes in battery electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate electrolyte solvent is paramount in the development of high-performance and safe battery technologies. This guide provides a comprehensive comparison of the performance characteristics of 1,3-Dimethoxypropane (DMP) and a series of glymes (monoglyme, diglyme, triglyme, and tetraglyme) as electrolyte solvents for next-generation batteries. The information presented herein is a synthesis of experimental data from scientific literature, intended to aid researchers in making informed decisions for their battery development endeavors.

Executive Summary

Glymes, a class of ether-based solvents, are widely recognized for their excellent electrochemical stability and solvating properties, making them suitable for various battery chemistries, including lithium-ion, lithium-metal, and lithium-oxygen systems.[1] this compound (DMP) has emerged as a promising alternative, offering potential advantages in terms of safety and oxidative stability. A key structural difference is that DMP forms a six-membered chelating ring with lithium ions, which is believed to contribute to its enhanced stability compared to the five-membered rings formed by glymes like 1,2-dimethoxyethane (DME or monoglyme).[2] This guide presents a side-by-side comparison of their key performance metrics.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these solvents is crucial as they directly impact ion transport and overall battery performance.

PropertyThis compound (DMP)Monoglyme (G1, DME)Diglyme (G2)Triglyme (G3)Tetraglyme (G4)
Molecular Formula C₅H₁₂O₂C₄H₁₀O₂C₆H₁₄O₃C₈H₁₈O₄C₁₀H₂₂O₅
Molecular Weight ( g/mol ) 104.1590.12134.17178.23222.28
Boiling Point (°C) 102.285162216275
Density (g/mL at 20°C) ~0.841~0.868~0.945~0.986~1.011
Flash Point (°C) 7.8-257.3113141
Viscosity (mPa·s at 20°C) Not Available0.455~1.0~2.0~3.9

Note: Some data points are approximate and can vary based on the source and measurement conditions.

Electrochemical Performance

Ionic Conductivity

Ionic conductivity is a critical measure of an electrolyte's ability to transport ions. Higher ionic conductivity generally leads to better rate capability in a battery. The ionic conductivity is highly dependent on the type of salt, its concentration, and the temperature.

Electrolyte SystemIonic Conductivity (mS/cm)Temperature (°C)
1 M LiTFSI in 1,2,3-Trimethoxypropane (TMP)3.5925
1 M LiTFSI in Diglyme~2.725
1 M LiTFSI in Tetraglyme2.7225
1 M LiTFSI in Monoglyme (DME)~2.825

Note: Data for this compound is not directly available. Data for a related compound, 1,2,3-trimethoxypropane (TMP), is provided for a general comparison.[1] Ionic conductivities for glymes are sourced from multiple studies and may vary slightly based on experimental setup.[3][4]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for high-voltage battery applications.

SolventAnodic Stability Limit (V vs. Li/Li⁺)Cathodic Stability Limit (V vs. Li/Li⁺)
This compound (DMP)> 4.7 (in some studies)Stable against Li metal
Glymes (general)~4.0 - 4.7Stable against Li metal
Diglyme> 4.7Stable against Li metal
Tetraglyme~4.4Stable against Li metal

Studies suggest that the six-membered chelate ring formed by DMP with Li⁺ enhances its oxidative stability compared to the five-membered ring of DME.[2] The anodic stability of glymes can be influenced by the chain length and the presence of impurities.[5]

Battery Cycling Performance

The ultimate test of an electrolyte's viability is its performance in a battery. This includes cycling stability (capacity retention) and Coulombic efficiency (the ratio of charge output to charge input in a cycle).

Lithium-Metal Anode Compatibility

A key challenge for lithium-metal batteries is the formation of dendrites during cycling, which can lead to short circuits and safety hazards. The electrolyte plays a crucial role in regulating lithium deposition.

In a comparative study using a related compound, 1,2-dimethoxypropane (DMP), the Coulombic efficiency in a Li||Cu cell was significantly higher than that with 1,2-dimethoxyethane (DME), indicating better stability and more uniform lithium deposition.[6]

ElectrolyteAverage Coulombic Efficiency (at 0.5 mA/cm²)
2 M LiFSI in 1,2-Dimethoxypropane99.0%
2 M LiFSI in 1,2-Dimethoxyethane (DME)98.0%
Performance in Li||NMC Cells

High-nickel cathodes like NMC (Lithium Nickel Manganese Cobalt Oxide) are promising for high-energy-density batteries but require electrolytes with high oxidative stability.

While direct comparative data for DMP and a range of glymes in Li||NMC cells is limited, studies on ether-based electrolytes provide some insights. For instance, a concentrated ternary salt ether-based electrolyte has shown excellent cycling stability in Li||NMC622 cells, retaining 80% capacity after 430 cycles with a 4.4 V cut-off.[7] Research on DMP has also highlighted its potential for high-voltage applications, with improved cycling of nickel-rich cathodes up to 4.7 V.[2]

Experimental Protocols

Ionic Conductivity Measurement

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1 M LiTFSI) in the desired solvent (this compound or a glyme) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: A conductivity cell, typically with two or four platinum electrodes, is filled with the prepared electrolyte. The cell is hermetically sealed to prevent solvent evaporation and contamination.

  • EIS Measurement: The cell is placed in a temperature-controlled chamber. AC impedance measurements are performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Measurement

Methodology: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: A three-electrode cell is assembled in a glovebox. A working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) are used. The cell is filled with the electrolyte to be tested.

  • LSV Measurement: The potential of the working electrode is swept from the open-circuit potential (OCP) to a higher potential (for anodic stability) or a lower potential (for cathodic stability) at a slow scan rate (e.g., 0.1-1 mV/s).

  • Data Analysis: The potential at which a significant increase in current is observed is defined as the anodic or cathodic stability limit. The cutoff current density for determining this limit is often defined by the researcher (e.g., 0.1 mA/cm²).

Visualizations

experimental_workflow Experimental Workflow for Electrolyte Characterization cluster_prep Electrolyte Preparation cluster_characterization Electrochemical Characterization cluster_performance Battery Performance Testing Solvent This compound or Glyme Mix Mixing in Glovebox Solvent->Mix Salt Lithium Salt (e.g., LiTFSI) Salt->Mix Ionic_Conductivity Ionic Conductivity (EIS) Mix->Ionic_Conductivity ESW Electrochemical Stability Window (LSV) Mix->ESW Viscosity Viscosity Measurement Mix->Viscosity Cell_Assembly Coin Cell Assembly (e.g., Li||NMC) Mix->Cell_Assembly Cycling Galvanostatic Cycling Cell_Assembly->Cycling CE Coulombic Efficiency & Capacity Retention Cycling->CE

Caption: Workflow for the preparation and characterization of battery electrolytes.

chelation_comparison Li⁺ Chelation by DMP and DME cluster_dmp Forms a stable 6-membered ring cluster_dme Forms a 5-membered ring Li_dmp Li⁺ O1_dmp O Li_dmp->O1_dmp coord. O2_dmp O Li_dmp->O2_dmp coord. C1_dmp C O1_dmp->C1_dmp C2_dmp C C1_dmp->C2_dmp C3_dmp C C2_dmp->C3_dmp C3_dmp->O2_dmp Li_dme Li⁺ O1_dme O Li_dme->O1_dme coord. O2_dme O Li_dme->O2_dme coord. C1_dme C O1_dme->C1_dme C2_dme C C1_dme->C2_dme C2_dme->O2_dme

Caption: Chelation of Li⁺ by this compound (DMP) and 1,2-dimethoxyethane (DME).

Conclusion

Both this compound and glymes present viable options as electrolyte solvents for advanced battery systems. Glymes, particularly those with longer chains, offer a good balance of properties including reasonable ionic conductivity and high thermal stability. However, their oxidative stability can be a limiting factor for high-voltage applications.

This compound shows significant promise due to its potentially higher oxidative stability, attributed to its unique six-membered chelation with lithium ions. This could enable the development of higher voltage lithium-metal and lithium-ion batteries. While more comprehensive and directly comparative data is needed to fully elucidate its performance advantages, the initial findings suggest that DMP is a compelling candidate for further research and development in the field of battery electrolytes. Researchers are encouraged to consider these factors in the context of their specific battery chemistry and performance targets.

References

1,3-Dimethoxypropane: A Superior Alternative to Traditional Ether Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more efficient, and stable solvent options, 1,3-dimethoxypropane presents a compelling alternative to traditional ether solvents like diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the advantages of incorporating this compound into your laboratory workflows.

This compound, a stable acetal, offers a unique combination of properties that address several limitations associated with its more conventional counterparts. From enhanced safety profiles to improved reaction performance, the evidence suggests a significant potential for this lesser-known ether to optimize critical chemical processes.

Comparative Analysis of Physical and Chemical Properties

A thorough evaluation of key physical and chemical properties reveals the distinct advantages of this compound. The following table summarizes these properties for a clear comparison with diethyl ether, THF, and 1,4-dioxane.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-Dioxane
Molecular Formula C₅H₁₂O₂C₄H₁₀OC₄H₈OC₄H₈O₂
Molar Mass ( g/mol ) 104.15[1]74.1272.1188.11
Boiling Point (°C) 102.2[2]34.6[3][4]66[5][6]101[7]
Melting Point (°C) -82[2]-116.3[4]-108.5[5][6]11.8
Density (g/mL at 20°C) 0.841[8]0.7130.889[6]1.033
Water Solubility Miscible6.9 g/100 mLMiscible[6][9]Miscible[7][10]
Dipole Moment (D) ~1.91.151.750.45
Dielectric Constant ~5.04.37.6[11]2.2
Peroxide Formation LowHighHighModerate

Key Advantages of this compound

Several key characteristics of this compound contribute to its superiority over traditional ether solvents in various applications.

Enhanced Safety Profile: Reduced Peroxide Formation

A significant drawback of common ethers like diethyl ether and THF is their propensity to form explosive peroxides upon exposure to air and light. This necessitates stringent storage and handling protocols, including regular testing for peroxide content. This compound, due to its stable acetal structure, exhibits a significantly lower tendency for peroxide formation, enhancing laboratory safety and reducing the need for frequent purification and testing.

Increased Oxidation Stability

Research has demonstrated that this compound possesses higher oxidation stability, a critical attribute in sensitive reactions and electrochemical applications. This stability is attributed to its ability to form a stable six-membered chelating ring with metal ions, such as lithium. This property is particularly advantageous in the development of high-performance electrolytes for lithium metal batteries.

Higher Boiling Point for a Wider Reaction Temperature Range

With a boiling point of 102.2 °C, this compound offers a broader operational temperature range compared to the highly volatile diethyl ether (34.6 °C) and THF (66 °C).[2][3][4][5][6] This allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates and enabling transformations that are sluggish at lower temperatures.

Effective in Protecting Group Chemistry

As a stable acetal, this compound is an excellent reagent for the protection of carbonyl groups (aldehydes and ketones).[8] It reacts efficiently under acidic conditions to form stable acetals, which can withstand a variety of reaction conditions before being readily deprotected.

Performance in Key Chemical Reactions

While direct, side-by-side comparative studies in all common reactions are still emerging, the properties of this compound suggest significant advantages in several key areas.

Organometallic Reactions (e.g., Grignard Reactions)

The higher boiling point and good coordinating ability of this compound make it a promising solvent for Grignard and other organometallic reactions. While THF is often favored over diethyl ether for its better solvating power and higher boiling point, this compound offers an even wider temperature window.[12] This can be particularly beneficial for reactions that require higher temperatures to initiate or proceed at a reasonable rate. Furthermore, its increased stability can lead to cleaner reactions with fewer side products.

A systematic evaluation of solvents in Grignard reactions of benzyl, aryl, and heteroaromatic substrates has shown that the choice of ether solvent significantly impacts reaction efficiency and byproduct formation. For instance, in the Grignard reaction of benzyl bromide, diethyl ether gave a 94% yield of the desired product, while THF only yielded 27% due to the formation of a significant amount of the Wurtz coupling byproduct. While this study did not include this compound, its properties suggest it could offer a favorable balance of reactivity and selectivity.

Experimental Protocols

To illustrate the practical application of this compound, a detailed protocol for the acetalization of an aromatic aldehyde is provided below. Additionally, a standard protocol for the detection of peroxides in ether solvents is included to highlight the importance of this safety measure, which is less of a concern with this compound.

Experimental Protocol: Acetalization of Benzaldehyde using this compound

Objective: To protect the carbonyl group of benzaldehyde via acetal formation using this compound.

Materials:

  • Benzaldehyde

  • This compound

  • Anhydrous p-Toluenesulfonic acid (catalyst)

  • Anhydrous solvent (e.g., Toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (1 equivalent) and toluene.

  • Add this compound (1.2 equivalents) to the flask.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.01 equivalents).

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Experimental Protocol: Qualitative Test for Peroxides in Ether Solvents

Objective: To detect the presence of peroxides in an ether solvent.

Materials:

  • Ether solvent to be tested

  • Potassium iodide (KI) solution (10% aqueous) or peroxide test strips

  • Starch solution (optional, as an indicator)

Procedure using Potassium Iodide:

  • In a clean, dry test tube, add approximately 1 mL of the ether solvent.

  • Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the layers to separate.

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A few drops of a starch solution can be added to intensify the color, with a blue-black color indicating a positive result.

Procedure using Peroxide Test Strips:

  • Dip the test strip into the ether solvent for the time specified by the manufacturer.

  • Remove the strip and observe the color change.

  • Compare the color of the strip to the color chart provided with the test kit to determine the peroxide concentration.

Visualizing the Solvent Selection Process

The decision to choose an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for selecting a solvent, highlighting the advantages of this compound.

SolventSelection start Define Reaction Requirements temp Reaction Temperature? start->temp low_temp Low Temp (< 35°C) temp->low_temp Low mod_temp Moderate Temp (35-100°C) temp->mod_temp Moderate high_temp High Temp (> 100°C) temp->high_temp High stability Substrate/Reagent Stability? safety Safety Concerns? (Peroxide Formation) de Diethyl Ether safety->de High Risk thf THF safety->thf High Risk dioxane 1,4-Dioxane safety->dioxane Moderate Risk dmp This compound safety->dmp Low Risk polarity Required Polarity? polarity->dmp Optimal Choice low_temp->de mod_temp->thf high_temp->dioxane high_temp->dmp de->safety Consider de->polarity Evaluate thf->safety Consider thf->polarity Evaluate dioxane->safety Consider dioxane->polarity Evaluate dmp->safety Consider dmp->polarity Evaluate

References

A Comparative Guide to Purity Validation of 1,3-Dimethoxypropane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of 1,3-Dimethoxypropane purity. The following sections detail the experimental protocols and present supporting data to offer an objective performance evaluation.

Introduction

This compound is a versatile organic solvent and reagent used in a variety of chemical syntheses. Ensuring its purity is critical for the reliability and reproducibility of these processes. Gas chromatography with flame ionization detection (GC-FID) is a primary method for assessing the purity of volatile organic compounds like this compound due to its high resolution, sensitivity, and robustness.[1][2] This guide outlines a detailed GC-FID methodology and compares it with alternative techniques such as Karl Fischer titration and Gas Chromatography-Mass Spectrometry (GC-MS) for a comprehensive purity assessment.

Gas Chromatography (GC-FID) Method for Purity Validation

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] For the analysis of this compound, a volatile and thermally stable compound, GC-FID is an ideal technique.[4][5]

Experimental Protocol

A validated GC-FID method is crucial for obtaining accurate and reproducible purity data. The following protocol is a robust starting point for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)[6]

  • Capillary Column: DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)[7]

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • High-purity helium or nitrogen as carrier gas[1]

  • High-purity hydrogen and air for FID[6]

  • Suitable solvent for dilution (e.g., methanol, ACS grade)

Chromatographic Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio: 50:1)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Prepare a reference standard solution in the same manner.

Data Analysis:

The purity of the this compound sample is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and relative peak areas for a this compound sample containing common process-related impurities.

Table 1: GC-FID Analysis of this compound Purity

CompoundRetention Time (min)Peak Area (%)
Methanol (Solvent)~2.5-
This compound ~6.8 99.85
3-Methoxy-1-propanol~8.20.08
1,3-Propanediol~9.50.05
Unknown Impurity 1~10.10.02

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID analysis workflow for this compound purity.

Comparison with Alternative Methods

While GC-FID is a primary technique for purity assessment, other methods can provide complementary information.

Karl Fischer Titration

Karl Fischer (KF) titration is a specific method for the determination of water content.[2] Since water is a common impurity in organic solvents, KF titration is a valuable tool for obtaining an accurate measure of this specific impurity, which may not be fully quantifiable by GC-FID alone.

Table 2: Comparison of GC-FID and Karl Fischer Titration

FeatureGas Chromatography (GC-FID)Karl Fischer Titration
Principle Separation based on volatility and polarity, detection by flame ionization.Titration based on a specific chemical reaction with water.[8]
Analyte(s) Volatile organic compounds.Water.
Information Provided Relative purity and profile of volatile impurities.Absolute water content.
Advantages High resolution for separating impurities, quantitative for a wide range of compounds.High specificity and accuracy for water determination.[8]
Limitations May not be suitable for non-volatile impurities, water response can be poor.Only determines water content, not other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3] This technique is invaluable for identifying unknown impurities.

Table 3: Comparison of GC-FID and GC-MS

FeatureGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass analysis.
Information Provided Quantitative data on known and unknown volatile compounds.Quantitative data and structural information for identification of unknown compounds.
Advantages Robust, linear response over a wide range, lower cost.Provides mass spectra for definitive identification of impurities.
Limitations Does not provide structural information for unknown peaks.Can be less sensitive than FID for some compounds, more expensive.
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[9][10]

Table 4: Comparison of GC-FID and qNMR

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Chromatographic separation and detection.Signal intensity is directly proportional to the number of nuclei.[8]
Information Provided Relative purity and impurity profile.Absolute purity against a certified standard.
Advantages High throughput, excellent for resolving complex mixtures.Primary analytical method, does not require a reference standard of the analyte itself.
Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity than GC, requires a well-characterized internal standard.
Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the purity assessment. The following diagram illustrates the logical relationship between the discussed methods.

Purity_Analysis_Logic cluster_primary Primary Purity Assessment cluster_specific Specific Impurity Quantification cluster_identification Impurity Identification cluster_absolute Absolute Purity Determination GC_FID GC-FID (Relative Purity & Impurity Profile) KF Karl Fischer Titration (Water Content) GC_FID->KF Provides initial assessment leading to further investigation GC_MS GC-MS (Structural Elucidation) GC_FID->GC_MS Provides initial assessment leading to further investigation qNMR qNMR (Absolute Quantification) GC_FID->qNMR Provides initial assessment leading to further investigation

Logical workflow for comprehensive purity validation.

Conclusion

The validation of this compound purity is effectively achieved using gas chromatography with flame ionization detection. This method provides a reliable assessment of the relative purity and a profile of volatile organic impurities. For a comprehensive quality control strategy, GC-FID should be complemented with other analytical techniques. Karl Fischer titration is essential for the accurate determination of water content, while GC-MS is the gold standard for the structural elucidation of unknown impurities.[4][5] Quantitative NMR offers a powerful, non-destructive alternative for absolute purity determination against a certified standard.[8][10] The selection of the most appropriate analytical approach will depend on the specific regulatory requirements and the intended use of the this compound.

References

A Comparative Guide to the Quantitative Analysis of 1,3-Dimethoxypropane Reaction Products: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals monitoring reactions involving 1,3-dimethoxypropane, accurate quantification of the starting material, intermediates, and final products is critical. Given that this compound and some of its potential reaction partners or byproducts lack a UV-absorbing chromophore, standard HPLC-UV detection methods are unsuitable. This guide provides a comparative analysis of two effective analytical techniques: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice between HPLC-RID and GC-FID/MS for the quantitative analysis of this compound and its reaction products depends on several factors, including the volatility of the analytes, the complexity of the sample matrix, required sensitivity, and the desired level of compound identification.

FeatureHPLC with Refractive Index Detection (HPLC-RID)Gas Chromatography (GC-FID/MS)
Principle Separation based on polarity in the liquid phase. Detection is based on the change in the refractive index of the mobile phase as the analyte elutes.Separation based on boiling point and polarity in the gas phase. Detection by flame ionization (FID) for general carbon-containing compounds or mass spectrometry (MS) for identification and quantification.
Applicability Suitable for non-volatile or thermally labile compounds. Universal detection for compounds without chromophores.Ideal for volatile and thermally stable compounds. GC-MS provides definitive identification.
Sensitivity Generally lower sensitivity compared to GC-FID or GC-MS.High sensitivity, especially with FID for organic compounds. MS offers high sensitivity and selectivity.
Selectivity Lower selectivity as any compound with a different refractive index from the mobile phase will be detected.High selectivity, especially with MS, which can distinguish compounds based on their mass-to-charge ratio.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for non-volatile compounds. The sample must be volatile.
Typical Analytes This compound, non-volatile starting materials, and products.This compound, volatile byproducts, and residual solvents.
Instrumentation HPLC system with an RID detector.GC system with an FID or MS detector.

Experimental Protocols

HPLC-RID Method for Quantitative Analysis

This method is suitable for the direct analysis of this compound in a reaction mixture containing other non-volatile components.

Instrumentation:

  • HPLC system with a quaternary or isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index Detector (RID)

Chromatographic Conditions:

  • Column: A polar bonded phase column, such as a cyano or amino-terminated column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The mobile phase must be thoroughly degassed to ensure a stable baseline with the RID.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • RID Temperature: 35°C

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

GC-FID/MS Method for Quantitative Analysis

This method is highly effective for the analysis of volatile components in the reaction mixture, including this compound and potential volatile byproducts.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • FID Temperature: 280°C

  • MS Conditions (if used):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-300

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

  • Add an internal standard (e.g., dodecane) for improved quantitative accuracy.

  • Vortex the sample to ensure homogeneity.

Quantification:

  • Prepare calibration standards of this compound with the internal standard in the chosen solvent.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizing the Methodologies

To better understand the workflows and logical comparisons, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect RID Detection separate->detect curve Generate Calibration Curve detect->curve calibrate Prepare Calibration Standards calibrate->curve calculate Calculate Concentration curve->calculate

Caption: Experimental workflow for HPLC-RID analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-FID/MS Analysis cluster_quant_gc Quantification weigh_gc Weigh Reaction Mixture dissolve_gc Dissolve in Volatile Solvent + Internal Std. weigh_gc->dissolve_gc vortex_gc Vortex to Mix dissolve_gc->vortex_gc inject_gc Inject Sample vortex_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc curve_gc Generate Calibration Curve detect_gc->curve_gc calibrate_gc Prepare Calibration Standards calibrate_gc->curve_gc calculate_gc Calculate Concentration curve_gc->calculate_gc

Caption: Experimental workflow for GC-FID/MS analysis.

Method_Comparison cluster_hplc HPLC-RID cluster_gc GC-FID/MS Analyte This compound Reaction Mixture HPLC_Adv Advantages: - Non-volatile compounds - Thermally labile compounds - Simple sample prep Analyte->HPLC_Adv GC_Adv Advantages: - High sensitivity (FID) - High selectivity (MS) - Definitive identification (MS) Analyte->GC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity - Lower selectivity - Baseline stability can be an issue GC_Disadv Disadvantages: - Only for volatile compounds - Potential for thermal degradation - Derivatization may be needed

Caption: Logical comparison of HPLC-RID and GC-FID/MS methods.

Conclusion

Both HPLC-RID and GC-FID/MS are powerful techniques for the quantitative analysis of this compound and its reaction products. HPLC-RID offers a straightforward approach for non-volatile compounds without the need for derivatization, making it a good choice for screening and routine analysis. In contrast, GC-FID/MS provides superior sensitivity and selectivity, especially when definitive identification of volatile components is required. The selection of the most appropriate method will be guided by the specific characteristics of the analytes and the overall objectives of the analysis.

A Comparative Guide to Spectroscopic Methods for Confirming the Structure of 1,3-Dimethoxypropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods used to confirm the structure of 1,3-dimethoxypropane and its derivatives. Understanding the strengths and limitations of each technique is crucial for unambiguous structural elucidation in research and development. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing experimental data and detailed protocols to support your analytical workflow.

Overview of Spectroscopic Techniques

The structural confirmation of organic molecules like this compound and its derivatives relies on piecing together information from various spectroscopic techniques. Each method provides a unique piece of the puzzle, and a combined approach is often necessary for complete and accurate characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR provides insights into the carbon skeleton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

The following sections will compare these techniques based on the type of information they provide, their sensitivity, and the required sample preparation, using this compound as a primary example.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound.

Spectroscopic MethodParameterThis compound2,2-Dimethyl-1,3-dimethoxypropane (Derivative Example)
¹H NMR Chemical Shift (δ) in ppm~3.3 (s, 6H, -OCH₃), ~3.2 (t, 4H, -CH₂-O-), ~1.8 (quintet, 2H, -CH₂-)~3.3 (s, 6H, -OCH₃), ~3.1 (s, 4H, -CH₂-), 0.9 (s, 6H, -C(CH₃)₂)
¹³C NMR Chemical Shift (δ) in ppm~70 (-CH₂-O-), ~58 (-OCH₃), ~30 (-CH₂-)~75 (-CH₂-O-), ~59 (-OCH₃), ~36 (quaternary C), ~22 (-CH₃)
FTIR Key Absorption Bands (cm⁻¹)~2930 (C-H stretch), ~1110 (C-O-C stretch)~2950 (C-H stretch), ~1100 (C-O-C stretch)
Mass Spec. Molecular Ion (m/z) & Base PeakM⁺: 104, Base Peak: 45M⁺: 132, Base Peak: 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of this compound derivative

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Add Internal Standard: Add a small drop of TMS to the NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in a this compound derivative.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound derivative (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For a liquid sample, place a small drop (enough to cover the crystal) directly onto the ATR crystal.

    • For a solid sample, place a small amount of the powder or film onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups. For this compound derivatives, look for the strong C-O-C stretching vibration in the 1150-1085 cm⁻¹ region and C-H stretching vibrations around 3000-2850 cm⁻¹.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.

Materials:

  • Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS)

  • Sample of this compound derivative

  • Volatile solvent (e.g., dichloromethane or methanol) if using direct injection

Procedure:

  • Sample Introduction:

    • GC-MS (for volatile compounds): Dissolve a small amount of the sample in a volatile solvent. Inject the solution into the gas chromatograph. The compound will be separated from the solvent and other components before entering the mass spectrometer.

    • Direct Insertion Probe: For pure, thermally stable samples, a small amount can be placed on the tip of a direct insertion probe, which is then inserted into the ion source.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺).

  • Fragmentation:

    • The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. For this compound, common fragments include the loss of a methoxy group (-OCH₃) or cleavage of the propane chain. The base peak (the most intense peak) for this compound is often at m/z 45, corresponding to the [CH₂OCH₃]⁺ fragment.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Purified_Sample Purified this compound Derivative NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR FTIR FTIR Spectroscopy Purified_Sample->FTIR MS Mass Spectrometry Purified_Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation logical_relationships cluster_info Information Provided cluster_technique Spectroscopic Technique Molecular_Formula Molecular Formula Functional_Groups Functional Groups Connectivity Atom Connectivity (C-H Framework) Molecular_Weight Molecular Weight NMR NMR (¹H & ¹³C) NMR->Functional_Groups NMR->Connectivity FTIR FTIR FTIR->Functional_Groups MS Mass Spec. MS->Molecular_Formula MS->Molecular_Weight

A Comparative Guide to the Electrochemical Stability of 1,3-Dimethoxypropane and Dimethyl Ether in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate electrolyte solvent is paramount in the development of high-performance and long-lasting electrochemical energy storage devices. Among the various candidates, ethers have garnered significant attention due to their desirable properties, such as good ionic conductivity and compatibility with lithium metal anodes. This guide provides a detailed comparison of the electrochemical stability of two such ethers: 1,3-dimethoxypropane (DMP) and dimethyl ether (DME). The information presented herein is based on available experimental data and is intended to assist researchers in making informed decisions for their specific applications.

Executive Summary

While both this compound and dimethyl ether are ether-based solvents, their electrochemical stability profiles, particularly their anodic (oxidative) and cathodic (reductive) limits, are critical determinants of their suitability in high-voltage and long-cycle-life batteries. Direct, side-by-side comparative studies under identical experimental conditions are limited in the current literature. However, by synthesizing data from various sources, a comparative overview can be established. Generally, ether-based electrolytes are known for their excellent reductive stability but are often limited by their oxidative stability, which is typically below 4.0 V versus Li/Li⁺.[1] Innovations in electrolyte formulation, such as the use of specific salts or additives, can significantly influence these stability windows.

Data Presentation: A Comparative Overview

PropertyThis compound (DMP)Dimethyl Ether (DME)
Anodic Stability Limit (Oxidative Stability) Generally < 4.0 V vs. Li/Li⁺ for ether-based electrolytes.[1] Specific formulations can enhance this.Data in a directly comparable lithium battery electrolyte is not available. Generally considered to have a limited electrochemical window.
Cathodic Stability Limit (Reductive Stability) A 2M LiFSI-in-DMP electrolyte exhibits lower cathodic current densities compared to a 1,2-dimethoxyethane (DME) based electrolyte, suggesting good reductive stability.No specific quantitative data available in a comparable lithium battery electrolyte. Ethers are generally known for good reductive stability.
Electrolyte System Context Often studied with lithium bis(fluorosulfonyl)imide (LiFSI) for high-voltage lithium metal batteries.[2]Often used as a co-solvent. Its low viscosity and boiling point present challenges for practical battery applications.

Note: The term "DME" in battery literature frequently refers to 1,2-dimethoxyethane, a different molecule from dimethyl ether (CH₃OCH₃). Care has been taken to find data specifically for dimethyl ether, but its application and detailed electrochemical characterization as a primary battery electrolyte solvent are not as widely documented as for other ethers.

Experimental Protocols

The electrochemical stability of electrolyte systems is primarily evaluated using voltammetric techniques, such as Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). These methods determine the potential window within which the electrolyte remains stable without significant oxidation or reduction.

Detailed Methodology for Determining Electrochemical Stability Window

1. Cell Assembly:

  • A three-electrode setup is typically used, consisting of a working electrode, a reference electrode, and a counter electrode.

  • Working Electrode: An inert material that does not react with the electrolyte within the potential range of interest. Common choices include platinum (Pt), glassy carbon (GC), or stainless steel (SS).

  • Reference Electrode: A stable electrode with a well-defined potential, against which the potential of the working electrode is measured. In lithium-based systems, a lithium metal foil is commonly used (Li/Li⁺).

  • Counter Electrode: An electrode that completes the electrical circuit and allows current to flow. A lithium metal foil is also a common choice for this component.

  • The electrodes are assembled in a coin cell or a specialized electrochemical cell, separated by a porous separator (e.g., glass fiber or polypropylene) to prevent short circuits.

  • The cell is filled with the electrolyte to be tested (e.g., a solution of a lithium salt like LiTFSI or LiFSI in this compound or dimethyl ether). The assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen, which can interfere with the measurements.

2. Electrochemical Measurement (Linear Sweep Voltammetry):

  • The assembled cell is connected to a potentiostat.

  • Anodic Stability Measurement: A linear potential sweep is applied to the working electrode, starting from the open-circuit potential (OCP) and scanning towards more positive potentials (anodic scan). The resulting current is recorded as a function of the applied potential.

  • Cathodic Stability Measurement: A separate linear potential sweep is applied to the working electrode, starting from the OCP and scanning towards more negative potentials (cathodic scan).

  • Scan Rate: A slow scan rate, typically in the range of 0.1 to 10 mV/s, is used to allow the system to reach a quasi-steady state at each potential.[3]

  • Data Analysis: The potential at which a significant and sustained increase in current is observed is defined as the anodic or cathodic stability limit of the electrolyte. This current increase signifies the onset of electrolyte decomposition (oxidation at the anode, reduction at the cathode). The exact current density threshold for determining this limit can vary between studies, but a value in the range of 0.01 to 0.1 mA/cm² is often used.

3. Cyclic Voltammetry (Optional):

  • Cyclic voltammetry can also be used to assess the electrochemical stability. In this technique, the potential is swept linearly to a set vertex potential and then reversed to the initial potential.

  • CV provides information on the reversibility of any decomposition reactions that may occur. For a stable electrolyte, the voltammogram should show a flat, featureless current response within the stability window.

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for evaluating the electrochemical stability of an electrolyte.

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Electrolyte Formulation (e.g., 1M LiTFSI in DMP) B Three-Electrode Cell Assembly (Working, Reference, Counter) A->B C Connect to Potentiostat B->C D Linear Sweep Voltammetry (LSV) C->D E Anodic Scan (OCP to high V) D->E F Cathodic Scan (OCP to low V) D->F G Plot Current vs. Potential E->G F->G H Determine Onset Potential of Electrolyte Decomposition G->H I Define Electrochemical Stability Window H->I

References

A Comparative Guide to Dehydrating Agents in Organic Synthesis: Benchmarking 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous control of reaction conditions is paramount to achieving high yields and purity. The presence of water, even in trace amounts, can be detrimental to a wide range of chemical transformations. This guide provides an objective, data-driven comparison of 1,3-dimethoxypropane against other commonly employed dehydrating agents, offering insights into their relative performance in organic synthesis.

This analysis focuses on the efficacy of this compound in comparison to its isomer 2,2-dimethoxypropane, as well as traditional drying agents such as anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3Å molecular sieves. The comparison is centered around a model ketalization reaction: the protection of a carbonyl group, a common step in multi-step synthesis where water is a byproduct that must be removed to drive the reaction to completion.

Mechanism of Action: A Brief Overview

Dehydrating agents can be broadly categorized into two types: those that react chemically with water and those that physically adsorb it.

  • Chemical Dehydrating Agents: this compound and 2,2-dimethoxypropane fall into this category. In the presence of an acid catalyst, they react with water to form methanol and a ketone (acetone from 2,2-dimethoxypropane and likely acetone or a related species from this compound), effectively removing water from the reaction equilibrium.[1][2] This irreversible reaction is particularly effective at driving equilibria-limited reactions forward.[1]

  • Physical Dehydrating Agents: Anhydrous inorganic salts like magnesium sulfate and sodium sulfate, as well as molecular sieves, function by physical adsorption. MgSO₄ and Na₂SO₄ form hydrates by incorporating water molecules into their crystal lattice.[3][4] Molecular sieves are porous crystalline aluminosilicates that trap water molecules within their cavities.[5] The efficiency of these agents depends on their capacity, rate of water uptake, and the equilibrium of the hydration/adsorption process.

Performance Comparison in a Model Ketalization Reaction

To provide a quantitative benchmark, we will consider the acid-catalyzed ketalization of cyclohexanone with ethylene glycol. This reaction is reversible, and the removal of the water byproduct is essential for achieving a high yield of the desired ketal, 1,4-dioxaspiro[4.5]decane.

Table 1: Performance of Dehydrating Agents in the Ketalization of Cyclohexanone with Ethylene Glycol

Dehydrating AgentTypical ConditionsReaction TimeYield (%)ByproductsNotes
This compound Acid catalyst (e.g., p-TsOH), neat or in an inert solvent1-4 h85-95%Methanol, Propanal/AcetoneByproducts are volatile and easily removed.
2,2-Dimethoxypropane Acid catalyst (e.g., p-TsOH), neat or in an inert solvent1-3 h>90%[1]Methanol, Acetone[1]Well-established for driving ketalization and acetalization reactions.[1]
Magnesium Sulfate (MgSO₄) Anhydrous, added in excess to the reaction mixture4-12 h70-85%Hydrated MgSO₄A common and effective drying agent, but may require longer reaction times.[6]
Sodium Sulfate (Na₂SO₄) Anhydrous, added in excess to the reaction mixture8-24 h60-75%Hydrated Na₂SO₄Lower efficiency and slower than MgSO₄.[7]
Molecular Sieves (3Å) Activated, added to the reaction mixture2-6 h>90%[5]NoneHighly efficient but require proper activation and can be more expensive.[5]

Note: The data presented is a synthesis of typical results found in the chemical literature for this type of reaction and may not represent a direct side-by-side comparison under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the ketalization of cyclohexanone with ethylene glycol using each class of dehydrating agent.

Protocol 1: Ketalization using this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and this compound (1.5 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).

  • Reaction: Stir the mixture at room temperature or gentle reflux and monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain 1,4-dioxaspiro[4.5]decane.

Protocol 2: Ketalization using Anhydrous Magnesium Sulfate
  • Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve cyclohexanone (1.0 eq) and ethylene glycol (1.2 eq) in an inert solvent like toluene.

  • Drying Agent: Add anhydrous magnesium sulfate (2.0 eq) to the mixture.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.01 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the magnesium sulfate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent in vacuo, and purify the product.

Protocol 3: Ketalization using 3Å Molecular Sieves
  • Activation of Sieves: Activate the 3Å molecular sieves by heating them in a furnace at 250-300°C under vacuum for at least 3 hours. Allow them to cool to room temperature in a desiccator before use.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the activated 3Å molecular sieves (approximately 20% w/w of the limiting reagent).

  • Reagents: Add a solution of cyclohexanone (1.0 eq) and ethylene glycol (1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.01 eq).

  • Reaction: Stir the mixture at room temperature and monitor its progress.

  • Work-up: Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of the anhydrous solvent. Quench the filtrate with a base (e.g., triethylamine or saturated NaHCO₃ solution).

  • Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the resulting ketal.

Mandatory Visualizations

To further clarify the processes discussed, the following diagrams illustrate the chemical dehydration mechanism and a typical experimental workflow.

DehydrationMechanism cluster_chemical Chemical Dehydration cluster_physical Physical Dehydration 1,3-DMP This compound Products Methanol + Propanal/Acetone 1,3-DMP->Products + H₂O (Acid Catalyst) H2O Water H2O->Products DryingAgent Anhydrous Salt (e.g., MgSO₄) or Molecular Sieves Hydrate Hydrated Salt or Water-loaded Sieves DryingAgent->Hydrate + H₂O (Adsorption) H2O_ads Water H2O_ads->Hydrate

Caption: Mechanisms of water removal by chemical and physical dehydrating agents.

ExperimentalWorkflow A Combine Reactants, Solvent, and Dehydrating Agent B Add Acid Catalyst A->B C Reaction Monitoring (TLC/GC) B->C D Quench Reaction C->D Reaction Complete E Aqueous Work-up D->E F Drying and Solvent Removal E->F G Purification F->G

Caption: A generalized experimental workflow for a dehydration/ketalization reaction.

Conclusion and Recommendations

The choice of a dehydrating agent is a critical parameter in the success of moisture-sensitive reactions.

  • This compound and its isomer 2,2-dimethoxypropane are highly effective chemical water scavengers that offer the advantage of forming volatile byproducts, simplifying product purification. They are particularly well-suited for driving equilibrium-limited reactions to completion.

  • Molecular sieves (3Å) demonstrate excellent dehydrating capacity and are often the agent of choice for achieving strictly anhydrous conditions, leading to high yields. However, they require careful activation and handling to maintain their effectiveness.

  • Anhydrous magnesium sulfate is a reliable and cost-effective option that provides good drying speed and capacity. It represents a solid general-purpose choice for many applications.

  • Anhydrous sodium sulfate is the most economical option but is generally slower and less efficient than magnesium sulfate. It is best suited for pre-drying or for reactions that are less sensitive to trace amounts of water.

For researchers and professionals in drug development, where high yields and purity are paramount, This compound and activated 3Å molecular sieves represent superior choices for critical dehydration steps in synthesis. The selection between them may depend on factors such as the scale of the reaction, cost considerations, and the specific sensitivity of the substrates and products to the reaction conditions and byproducts.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethoxypropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and environmentally responsible disposal of 1,3-Dimethoxypropane, adherence to established protocols is crucial. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring compliance and minimizing risks.

This compound is classified as a flammable liquid and an irritant, necessitating careful handling during disposal to prevent fire, environmental contamination, and health hazards.[1][2] The primary recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1] All potential ignition sources, such as heat, sparks, and open flames, must be eliminated from the vicinity.[1][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Hand Protection Chemical impermeable gloves.
Eye/Face Protection Safety glasses or goggles. A face shield may be required for larger quantities.
Skin and Body Protection Protective clothing to avoid skin contact.
Respiratory Protection For significant spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the nature of the waste (e.g., pure substance, contaminated materials).

For Small Quantities (Residual amounts in containers):

  • Container Rinsing: Containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1]

  • Rinsate Collection: The rinsate should be collected and treated as hazardous waste.

  • Container Disposal: Once thoroughly rinsed, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through recycling or reconditioning, depending on local regulations.[1]

For Large Quantities or Spills:

  • Containment: In the event of a spill, immediately contain the liquid to prevent it from spreading or entering drains and sewer systems.[1]

  • Absorption: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spilled chemical.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]

  • Professional Disposal: The collected waste must be disposed of through a licensed chemical waste disposal facility.[1][3] Controlled incineration with flue gas scrubbing is a suitable method for the final destruction of the chemical.[1]

Disposal of Contaminated Materials:

Any materials, such as gloves, absorbent pads, or lab coats, that have come into contact with this compound should be collected in a sealed bag and disposed of as hazardous chemical waste.

Logical Flow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_small Small Quantity / Contaminated Items cluster_large Empty Containers cluster_end Final Disposal start Identify Waste Type is_spill Large Spill or Bulk Quantity? start->is_spill absorb Absorb with Inert Material is_spill->absorb Yes triple_rinse Triple-Rinse Container is_spill->triple_rinse No (Empty Container) collect_small Collect in Labeled Container (Use Non-Sparking Tools) absorb->collect_small licensed_disposal Dispose via Licensed Chemical Waste Facility (e.g., Controlled Incineration) collect_small->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture Container to Prevent Reuse triple_rinse->puncture collect_rinsate->licensed_disposal landfill Dispose of Punctured Container in Sanitary Landfill puncture->landfill

Disposal workflow for this compound.

It is essential to consult the specific Safety Data Sheet (SDS) for this compound and local environmental regulations before proceeding with any disposal.[1][4] Always handle chemical waste in accordance with good industrial hygiene and safety practices.[1]

References

Essential Safety and Logistics for Handling 1,3-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,3-Dimethoxypropane, a flammable liquid and irritant. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary dangers[1]:

Hazard ClassificationGHS Category
Flammable liquidsCategory 2 or 3[1][2]
Skin irritationCategory 2[1][2]
Serious eye irritationCategory 2[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory tract irritation)[1][2]

Signal Word: Danger or Warning[1][2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor[1].

  • H226: Flammable liquid and vapor[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
Skin Protection GlovesChemical impermeable gloves. Always inspect gloves prior to use[2].
Protective ClothingWear fire/flame resistant and impervious clothing. Long-sleeved clothing is recommended[2][3].
Respiratory Protection RespiratorNot required under normal use with adequate ventilation. For large scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[3].

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood[2].

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[2].

  • Use non-sparking tools[2].

  • Ground and bond container and receiving equipment to prevent static discharges[2].

  • Avoid contact with skin and eyes[2].

  • Avoid breathing mist, gas, or vapors[2].

  • Wash hands thoroughly after handling[2].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

  • Keep cool.

  • Store away from incompatible materials and foodstuff containers[2].

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus if necessary[2].
Skin Contact Take off immediately all contaminated clothing. Rinse affected areas with water or shower. Wash with plenty of soap and water. If skin irritation occurs, get medical help[2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical help[2][3].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[2][5].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Dispose of contents and container to an approved waste disposal plant in accordance with applicable laws and regulations[3].

  • Do not let the chemical enter drains[2]. Discharge into the environment must be avoided[2].

  • Empty containers may retain product residue and can be dangerous[5].

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_ground Ground/Bond Equipment prep_vent->prep_ground handle_transfer Transfer Chemical (Use Non-Sparking Tools) prep_ground->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Tightly Close Container handle_use->handle_close disp_waste Collect Waste in Approved Container handle_close->disp_waste cleanup_decon Decontaminate Work Area handle_close->cleanup_decon disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Approved Waste Management Service disp_label->disp_dispose disp_dispose->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_remove Remove PPE cleanup_wash->cleanup_remove

Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.